2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELUSKAJCJQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Evolving Landscape of 1,2,4-Thiadiazoles: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide, designed for researchers and drug development professionals, delves into the critical structure-activity relationships (SAR) of substituted 1,2,4-thiadiazoles, providing insights into the rational design of novel therapeutic agents.
The 1,2,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery
The inherent physicochemical properties of the 1,2,4-thiadiazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive pharmacophore.[1] The arrangement of the heteroatoms allows for diverse substitution patterns at the C3 and C5 positions, providing a facile means to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. This versatility has been exploited to develop compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.
Unraveling the Structure-Activity Relationship: A Multifaceted Exploration
The biological activity of 3,5-disubstituted-1,2,4-thiadiazoles is intricately linked to the nature and position of the substituents on the core ring system and any appended moieties. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
Anticancer Activity: Targeting the Proliferative Machinery
Substituted 1,2,4-thiadiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2] The SAR in this context is often complex and target-dependent.
A novel series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has been synthesized and evaluated for anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines.[2] Several of these compounds displayed potent activity, with IC50 values in the sub-micromolar range.[2] For instance, a compound bearing a 3,4,5-trimethoxy anilide moiety exhibited significant potency, suggesting that electron-donating groups on the C5-linked substituent can enhance anticancer activity.[2]
The general SAR for anticancer activity can be summarized as follows:
-
Substituents at C3 and C5: Aromatic or heteroaromatic rings at both positions are common features of active compounds. The nature and substitution pattern of these rings are critical for potency and selectivity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the aryl rings play a crucial role. For example, in some series, electron-withdrawing groups like nitro or cyano have been shown to enhance activity, while in others, electron-donating groups like methoxy are favorable.[2]
-
Molecular Scaffolding: The overall shape and rigidity of the molecule, influenced by the linkers between the thiadiazole core and its substituents, can impact binding to biological targets.
| Compound ID | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | 4-(3,4,5-trimethoxybenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | MCF-7 | 0.10 ± 0.084 | [2] |
| 8b | 4-(3,4,5-trimethoxybenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | A549 | 0.17 ± 0.032 | [2] |
| 8b | 4-(3,4,5-trimethoxybenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | DU-145 | 0.83 ± 0.091 | [2] |
| 8e | 4-(4-nitrobenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | MCF-7 | 0.23 ± 0.014 | [2] |
| 8e | 4-(4-nitrobenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | DU-145 | 0.19 ± 0.011 | [2] |
| 8i | 4-(4-cyanobenzamido)phenyl | 4-(p-tolyl)-4H-1,2,4-triazol-3-yl | DU-145 | 0.60 ± 0.014 | [2] |
This table presents a selection of data to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.
The mechanism of action for many anticancer 1,2,4-thiadiazoles is still under investigation, though some have been shown to induce apoptosis and target specific signaling pathways.[3] For instance, 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole has been identified as an aromatase inhibitor, a key target in hormone-dependent breast cancer.[2]
Caption: Workflow for the evaluation of antimicrobial activity of 1,2,4-thiadiazoles.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key therapeutic goal. 1,2,4-Thiadiazole derivatives have shown promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). [4][5][6] The SAR for anti-inflammatory 1,2,4-thiadiazoles often revolves around their ability to selectively bind to the active site of COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. Key structural features for potent and selective COX-2 inhibition include:
-
Diaryl Substitution: Similar to classic COX-2 inhibitors (e.g., celecoxib), a 1,2-diaryl substitution pattern on a central heterocyclic ring is often beneficial. For 1,2,4-thiadiazoles, appropriate aryl groups at the C3 and C5 positions are crucial.
-
Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or sulfone group on one of the aryl rings is a common feature of many selective COX-2 inhibitors, as it can interact with a specific side pocket in the COX-2 active site. [6]* Thiophene and Thienopyrimidine Moieties: The incorporation of thiophene and thienopyrimidine moieties onto the 1,2,4-thiadiazole scaffold has been shown to yield compounds with high COX-2 selectivity and potent in vivo anti-inflammatory activity. [5]
Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.
Experimental Protocols: A Foundation for Discovery
The synthesis and biological evaluation of novel 1,2,4-thiadiazole derivatives require robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a representative 3,5-disubstituted-1,2,4-thiadiazole and its evaluation for anticancer activity.
Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles
A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. [7] Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole
-
Thiobenzamide Preparation: Benzonitrile (1 equivalent) is treated with sodium hydrosulfide (1.1 equivalents) in ethanol at room temperature to yield thiobenzamide. The reaction is monitored by TLC until completion.
-
Oxidative Dimerization: Thiobenzamide (2 equivalents) is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for example, N-bromosuccinimide (NBS) (1 equivalent), is added portion-wise at 0 °C.
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3,5-diphenyl-1,2,4-thiadiazole.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [2] Protocol: In Vitro Cytotoxicity Screening using MTT Assay
-
Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized 1,2,4-thiadiazole derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours. A control group with DMSO alone is also included.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Future Directions and Concluding Remarks
The exploration of substituted 1,2,4-thiadiazoles in drug discovery is a vibrant and rapidly evolving field. The continued elucidation of detailed SAR, coupled with advancements in computational modeling and high-throughput screening, will undoubtedly accelerate the identification of novel drug candidates with improved efficacy and safety profiles. The versatility of the 1,2,4-thiadiazole scaffold ensures its place as a cornerstone of medicinal chemistry for years to come, with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
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Kumar, D., Patel, G., Johnson, E. O., & Shah, K. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739–2741. [Link]
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Reddy, T. R., & Sreenu, V. B. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]
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Aslan, G., & Çıkrıkçı, S. (2020). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-848. [Link]
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Al-Sanea, M. M., & El-Sayed, R. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29331–29341. [Link]
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Onkol, T., Doğruer, D. S., Uzun, L., Adak, S., Özkan, S., & Şahin, M. F. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277–284. [Link]
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Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2014). Synthesis and biological evaluation of 3,6-disubstitutedt[8][9][7]riazolo[3,4-b]t[8][10][9]hiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 85, 57-65. [Link]
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Gella, A., & Kumar, A. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12345–12356. [Link]
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Samad, A., & Tarazi, H. (2021). Synthesis and study of the anticancer activity of some new 7H-t[8][9][7]riazolo [3,4-b]t[8][10][9]hiadiazines. Current issues in pharmacy and medicine: science and practice, 14(4), 415-420. [Link]
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El-Gazzar, M. G., Ragab, F. A., Heiba, H. I., Abou-Seri, S. M., El-Sabbagh, W. A., & El-Hazek, R. M. (2016). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. Medicinal Chemistry Communications, 7(12), 2309–2321. [Link]
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Li, Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(12), 4043-4054. [Link]
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Bekircan, O., Kahveci, B., & Kucuk, M. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(10), 2107-2112. [Link]
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Wujec, M., & Pitucha, M. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(11), 4435. [Link]
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Gürsoy, A., & Karali, N. (2013). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 37(2), 256-267. [Link]
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Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2014). Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4-Thiadiazoles as Anti-inflammatory and Analgesic Agents. Current Pharmaceutical Design, 20(24), 3915-3926. [Link]
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Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis and biological activities of 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(11), 2896-2900. [Link]
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Al-Omary, F. A. M., & El-Brollosy, N. R. (2018). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 23(11), 2993. [Link]
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Plech, T., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 123. [Link]
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Sayed, A., Zaki, Y., & Aish, E. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40, 184-191. [Link]
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El-Gazzar, M. G., et al. (2017). Anti-inflammatory, Analgesic and COX-2 Inhibitory Activity of Novel Thiadiazoles in Irradiated Rats. Journal of Photochemistry and Photobiology B: Biology, 167, 123-134. [Link]
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Wujec, M., et al. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 68(4), 545-551. [Link]
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Janowska, S., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(6), 1814. [Link]
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El-Sayed, W. A., et al. (2016). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 81(12), 1421-1433. [Link]
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Karakuş, S., et al. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals, 16(2), 224. [Link]
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Spectroscopic Characterization of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such novel compounds is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Key Features
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a multifaceted molecule incorporating a phenyl ring, a 1,2,4-thiadiazole heterocyclic core, and a chloroacetamide side chain. Each of these components will give rise to characteristic signals in the various spectroscopic analyses. Understanding the interplay of these functional groups is crucial for a complete and accurate interpretation of the spectral data.
Figure 1. Chemical structure of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the amide proton, and the methylene protons of the chloroacetamide group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 11.0 | Singlet | 1H | -NH- (Amide) |
| ~ 7.8 - 8.0 | Multiplet | 2H | Ar-H (ortho) |
| ~ 7.4 - 7.6 | Multiplet | 3H | Ar-H (meta, para) |
| ~ 4.3 | Singlet | 2H | -CH₂-Cl |
Interpretation and Rationale:
-
Amide Proton (-NH-): The amide proton is expected to appear as a broad singlet in the downfield region (δ 10.0-11.0 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group. Its chemical shift can be sensitive to solvent and concentration. For similar N-heterocyclic acetamides, this proton is often observed in this range.
-
Aromatic Protons (Ar-H): The phenyl ring protons will give rise to signals in the aromatic region (δ 7.0-8.5 ppm). The ortho-protons are likely to be the most deshielded due to the proximity of the electron-withdrawing thiadiazole ring, appearing at approximately δ 7.8-8.0 ppm. The meta and para protons are expected to resonate at a slightly higher field, around δ 7.4-7.6 ppm.
-
Methylene Protons (-CH₂-Cl): The methylene protons of the chloroacetamide moiety are adjacent to both a chlorine atom and a carbonyl group, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, and a singlet is expected around δ 4.3 ppm. In comparable structures like 2-chloro-N-(4-hydroxyphenyl)acetamide, this methylene group appears at a similar chemical shift.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (Amide) |
| ~ 160 - 165 | C3 (Thiadiazole) |
| ~ 155 - 160 | C5 (Thiadiazole) |
| ~ 130 - 135 | C (ipso, Phenyl) |
| ~ 128 - 130 | C (para, Phenyl) |
| ~ 127 - 129 | C (ortho, Phenyl) |
| ~ 125 - 127 | C (meta, Phenyl) |
| ~ 40 - 45 | -CH₂-Cl |
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the typical range for such functional groups, around δ 165-170 ppm.
-
Thiadiazole Carbons: The two carbon atoms of the 1,2,4-thiadiazole ring are in distinct electronic environments. Based on data for similar 1,2,4-thiadiazole derivatives, they are expected to appear in the downfield region, typically between δ 155 and 165 ppm.[2][3]
-
Aromatic Carbons: The phenyl ring carbons will show a series of signals in the δ 125-135 ppm range. The exact chemical shifts will depend on the substitution pattern and electronic effects.
-
Aliphatic Carbon (-CH₂-Cl): The methylene carbon, being attached to a chlorine atom, will be found in the aliphatic region, predicted to be around δ 40-45 ppm. For instance, in 2-chloro-N-(4-hydroxyphenyl)acetamide, the methylene carbon appears at 43.42 ppm.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3200 - 3400 | N-H stretch | Amide |
| ~ 3000 - 3100 | C-H stretch | Aromatic |
| ~ 1680 - 1720 | C=O stretch | Amide (Amide I band) |
| ~ 1500 - 1550 | N-H bend | Amide (Amide II band) |
| ~ 1450 - 1600 | C=C stretch | Aromatic |
| ~ 1300 - 1400 | C-N stretch | Amide |
| ~ 650 - 800 | C-Cl stretch | Chloroalkane |
Interpretation and Rationale:
-
N-H Stretch: A characteristic absorption for the secondary amide N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹.[4]
-
C=O Stretch (Amide I): A strong and sharp absorption peak corresponding to the carbonyl stretch of the amide group should be prominent between 1680 and 1720 cm⁻¹. This is a highly diagnostic peak for the presence of an amide.[5][6]
-
N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found around 1500-1550 cm⁻¹.
-
Aromatic C-H and C=C Stretches: The presence of the phenyl ring will be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 650 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. For 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (C₁₀H₈ClN₃OS), the expected molecular weight is approximately 253.71 g/mol .
Expected Molecular Ion Peak:
-
[M]⁺: A molecular ion peak should be observed at m/z 253.
-
[M+2]⁺: Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic peak at m/z 255 with an intensity of approximately one-third of the [M]⁺ peak is expected, confirming the presence of one chlorine atom.
Predicted Fragmentation Pathway:
Figure 2. Predicted major fragmentation pathways for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.
Interpretation and Rationale:
The fragmentation of the molecular ion is likely to proceed through several key pathways:
-
Loss of the Chloroacetyl Group: A primary fragmentation would be the cleavage of the N-C bond of the acetamide, leading to the loss of a chloroacetyl radical (•COCH₂Cl) or a neutral chloroacetamide molecule.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group could lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in a fragment at m/z 204.
-
Thiadiazole Ring Fragmentation: The 1,2,4-thiadiazole ring can undergo characteristic fragmentation. The loss of N₂S from the fragment at m/z 204 could lead to the formation of the benzonitrile cation at m/z 103.
-
Phenyl Group Fragments: The presence of the phenyl group will likely give rise to characteristic fragments such as the phenyl cation (m/z 77) or related species.
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following standard experimental procedures are recommended.
Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the amide N-H.
-
IR: For solid samples, the KBr pellet method is standard. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
MS: For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity. Standard ¹H and ¹³C{¹H} pulse sequences should be employed.
-
IR: A Fourier Transform Infrared (FTIR) spectrometer is standard. Data is typically collected over the range of 4000-400 cm⁻¹.
-
MS: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass measurements to confirm the elemental composition.
Conclusion
This guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. By leveraging established spectroscopic principles and data from structurally related compounds, we have constructed a comprehensive spectral profile. This information serves as a crucial reference for researchers in the synthesis, purification, and characterization of this and similar novel chemical entities, ensuring the integrity and validity of their scientific investigations. The experimental protocols outlined provide a clear path for the empirical verification of these predictions.
References
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Methodological & Application
Application Notes and Protocols for Cell-Based Assay Development for Thiadiazole Derivatives
Introduction: The Therapeutic Promise of Thiadiazole Derivatives and the Crucial Role of Cell-Based Assays
Thiadiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Notably, many derivatives have demonstrated potent anticancer properties, making them promising candidates for novel drug development.[1] The therapeutic efficacy of these compounds is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[2][3]
The journey from a promising chemical entity to a validated drug candidate is underpinned by rigorous preclinical evaluation. Cell-based assays are indispensable tools in this process, providing a biologically relevant system to assess the efficacy, potency, and mechanism of action (MOA) of novel compounds.[4][5][6] Unlike biochemical assays that assess the interaction with a single molecular target, cell-based assays offer a more holistic view of a compound's effect on complex cellular processes within a living system.[6]
This guide provides a comprehensive framework for the development and implementation of a robust cell-based assay cascade for the evaluation of thiadiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices to ensure the generation of reliable and translatable data.
Phase 1: Pre-Development and Strategic Planning
The success of any screening campaign hinges on meticulous planning and the selection of appropriate biological systems and assays. This initial phase is critical for establishing a solid foundation for the subsequent experimental work.
Target Product Profile and Assay Selection Rationale
Before embarking on assay development, it is crucial to define the target product profile (TPP) for the thiadiazole derivatives. Key questions to address include:
-
What is the intended therapeutic indication (e.g., specific cancer type)?
-
What is the desired cellular outcome (e.g., cytotoxicity, cytostasis)?
-
Are there any known or putative molecular targets for this class of compounds?
The answers to these questions will guide the selection of the most relevant cell lines and primary screening assays. A tiered approach is often most effective, starting with a broad primary screen to identify active compounds, followed by more specific secondary assays to elucidate the MOA.
Cell Line Selection: A Model for Clinical Relevance
The choice of cell line is a critical determinant of the clinical relevance of the screening data. A systematic approach to cell line selection should be employed, considering the following factors:
-
Disease Relevance: The cell line should be representative of the target cancer type.
-
Genotypic and Phenotypic Characteristics: The expression levels and genetic status of the putative target and key signaling pathways should be well-characterized. Publicly available databases can be invaluable for this purpose.
-
Growth Characteristics and Assay Compatibility: The cell line should exhibit robust and reproducible growth characteristics and be amenable to the chosen assay formats.
For a new series of thiadiazole derivatives with unknown targets, a panel of well-characterized cancer cell lines from different tissue origins is recommended for the initial screening to identify potential areas of selective activity.
Phase 2: Primary Screening Assay Development - Assessing Cellular Viability and Cytotoxicity
The primary goal of this phase is to develop a robust and high-throughput compatible assay to identify "hit" compounds that exhibit cytotoxic or cytostatic effects. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity and scalability.
Choosing the Right Viability Assay: A Critical Decision
While the MTT assay is a classic and widely used method, it is crucial to consider its limitations, especially when working with novel chemical entities like thiadiazole derivatives.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt to an insoluble purple formazan by mitochondrial dehydrogenases. | Well-established, cost-effective. | Requires a solubilization step; can be affected by media components and reducing agents.[7][8] |
| XTT & WST-1 | Reduction of a tetrazolium salt to a soluble formazan product. | No solubilization step required, allowing for kinetic monitoring. | Can be less sensitive than MTT; may still be susceptible to interference from reducing compounds. |
Expert Insight: Thiadiazole scaffolds can contain thiol groups, which are known reducing agents.[9] These can directly reduce the tetrazolium salt, leading to false-positive results (i.e., the compound appears less toxic than it is).[9][10] Therefore, it is highly recommended to perform a preliminary interference test by incubating the thiadiazole derivatives in cell-free media with the chosen tetrazolium reagent. If significant color change is observed, an alternative viability assay that is less susceptible to chemical interference, such as a resazurin-based assay or an ATP-based luminescence assay, should be considered.[11]
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a general framework for performing an MTT assay in a 96-well plate format. Optimization of cell seeding density and incubation times is essential for each cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Thiadiazole derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Quality Control
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
For high-throughput screening (HTS), the Z'-factor is a critical statistical parameter for assessing the quality and robustness of an assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., a known cytotoxic drug) and negative (n, e.g., vehicle control) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Phase 3: Secondary Assays - Elucidating the Mechanism of Action
Once active thiadiazole derivatives have been identified in the primary screen, the next step is to investigate their MOA. A logical workflow of secondary assays can provide a detailed picture of the cellular events triggered by the compound.
Apoptosis vs. Necrosis: Distinguishing Modes of Cell Death
A critical first step in MOA studies is to determine whether the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.
Workflow for MOA Elucidation:
Caption: A logical workflow for the elucidation of the mechanism of action of thiadiazole derivatives.
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with thiadiazole derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Primarily necrotic cells
Cell Cycle Analysis: Investigating Effects on Cell Proliferation
If a compound induces apoptosis, it is often preceded by cell cycle arrest. Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathway Perturbation by Thiadiazole Derivatives:
Caption: Potential signaling pathways modulated by thiadiazole derivatives, leading to apoptosis and cell cycle arrest.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the steps for preparing cells for cell cycle analysis by flow cytometry.
Materials:
-
Cells treated with thiadiazole derivatives
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
An accumulation of cells in a specific phase (e.g., G1, S, or G2/M) compared to the control group indicates cell cycle arrest at that checkpoint.[12][13]
Phase 4: Target-Specific Assays - Confirming Molecular Interactions
For thiadiazole derivatives with putative molecular targets, specific assays are required to confirm direct engagement and inhibition.
STAT3 Reporter Assay
If STAT3 is a suspected target, a luciferase reporter assay can be used to measure the transcriptional activity of STAT3.[14][15][16]
Principle: Cells are transfected with a plasmid containing a luciferase gene under the control of a STAT3-responsive promoter. Inhibition of STAT3 signaling by a thiadiazole derivative will result in a decrease in luciferase expression and a corresponding reduction in luminescence.
VEGFR-2 Phosphorylation Assay
To investigate the inhibition of VEGFR-2, a cell-based ELISA or a Western blot can be performed to measure the phosphorylation status of the receptor upon VEGF stimulation.[17]
Principle: Cells expressing VEGFR-2 are treated with the thiadiazole derivative prior to stimulation with VEGF. The level of phosphorylated VEGFR-2 is then quantified, with a decrease indicating inhibitory activity.
Conclusion: A Robust Framework for Discovery
The successful development of cell-based assays for the evaluation of thiadiazole derivatives requires a multi-faceted approach that combines careful planning, optimized protocols, and a deep understanding of the underlying biology. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of novel anticancer therapeutics. The iterative process of primary screening, MOA elucidation, and target validation provides a robust framework for identifying and characterizing the most promising drug candidates.
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The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Semantic Scholar. Available at: [Link]
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Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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How do you interpret the experimental data of cell cycle by flow cytometry? ResearchGate. Available at: [Link]
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The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. NIH. Available at: [Link]
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Dataset of cell viability and analytes released by cancer cell lines exposed to low pH and conditioned medium. PubMed Central. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at: [Link]
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Apoptosis Assay Chart. Merck Millipore. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in Cancer Cell Lines
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Application Notes and Protocols for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide as a Potential Covalent Chemical Probe
Disclaimer: As of the last update, specific experimental data for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is not extensively available in the public domain. This document has been constructed by a Senior Application Scientist to provide a detailed, practical guide based on established principles of covalent probe design and the known biological activities of structurally related compounds. The protocols and mechanistic insights are therefore proposed and should be validated experimentally for this specific molecule.
Introduction: Rationale and Potential
The convergence of a privileged heterocyclic scaffold, the phenyl-thiadiazole, with a reactive electrophilic warhead, the 2-chloroacetamide group, positions 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide as a compelling candidate for a covalent chemical probe. The thiadiazole moiety is a well-documented pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-chloroacetamide group, on the other hand, is a classic electrophile used to covalently modify nucleophilic residues in proteins, most notably cysteine.[4][5]
This combination suggests that the molecule could be a valuable tool for:
-
Target Identification: Irreversibly binding to and "tagging" specific protein targets for subsequent identification.
-
Mechanism of Action Studies: Elucidating the role of specific cysteine residues in protein function.
-
Drug Discovery: Serving as a starting point for the development of targeted covalent inhibitors.
The core hypothesis is that the phenyl-thiadiazole portion of the molecule will guide its binding to a specific protein pocket, and the chloroacetamide "warhead" will then react with a nearby nucleophile to form a stable, covalent bond.
Physicochemical Properties and Handling
While experimental data for the target molecule is scarce, properties can be estimated based on its structure and related compounds.
| Property | Estimated Value / Information | Source / Justification |
| Molecular Formula | C₁₀H₈ClN₃OS | |
| Molecular Weight | 253.71 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar N-acetylated thiadiazoles |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Ethanol) | Common for small organic molecules |
| Storage | Store at -20°C, desiccated, and protected from light | Standard for reactive small molecules |
Note on Reactivity: The chloroacetamide group is an electrophile and can react with nucleophiles. It is important to avoid basic conditions and nucleophilic solvents (e.g., those containing thiols) during storage and handling to prevent degradation.
Proposed Synthesis
The synthesis of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is anticipated to be a straightforward acylation of the corresponding amine precursor.[6][7]
Caption: Proposed synthesis of the target compound.
Protocol Outline:
-
Dissolve 5-amino-3-phenyl-1,2,4-thiadiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.
-
Work up the reaction by washing with aqueous solutions to remove the base and any salts.
-
Purify the product by column chromatography or recrystallization.
Proposed Mechanism of Action: Covalent Modification
The primary utility of this compound as a probe lies in its ability to form a covalent bond with its protein target. The chloroacetamide moiety is a moderately reactive electrophile that undergoes a nucleophilic substitution reaction (SN2) with soft nucleophiles. In a biological context, the thiol group of cysteine is the most likely reaction partner.[4][8][9]
Caption: Workflow for competitive chemoproteomic profiling.
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Pre-incubation: Aliquot the lysate into two tubes. To one, add the test probe (2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide) at a concentration determined from the cytotoxicity assay (e.g., 1-10 µM). To the other, add an equal volume of DMSO (vehicle control). Incubate for 1 hour at room temperature.
-
Competitive Labeling: To both tubes, add a broad-spectrum cysteine-reactive probe that contains a reporter tag (e.g., an alkyne or biotin). A common choice is iodoacetamide-alkyne. Incubate for another hour.
-
Click Chemistry (if using an alkyne tag): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins from the lysates.
-
Proteomics Analysis: Elute the bound proteins, digest them with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins in the test probe sample versus the vehicle control. Proteins that are significantly less abundant in the test probe sample are potential targets, as their reactive cysteines were blocked by the test probe.
The Importance of a Control Compound
To validate that the biological effects of the probe are due to its specific covalent interaction and not just its general structure, a control compound is essential. [10]A good control would be a structurally similar molecule that is significantly less reactive or non-reactive.
-
Non-reactive control: N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (the version without the chloro group). This control helps to distinguish effects caused by covalent binding from those caused by reversible binding of the scaffold. A PubChem entry for this compound exists (CID 852344). [11]
Potential Biological Applications
Given the broad range of activities of thiadiazole derivatives, this probe could be applied in several research areas: [1][2][12]
-
Oncology: Many thiadiazole-containing compounds exhibit anticancer activity. This probe could be used to identify novel anticancer targets.
-
Infectious Diseases: The scaffold is known to have antimicrobial and antifungal properties. The probe could help elucidate the mechanisms of action against various pathogens.
-
Inflammation: Some thiadiazoles have anti-inflammatory effects. This probe could be used to identify key proteins in inflammatory pathways.
Conclusion
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide represents a promising, albeit currently understudied, molecule for use as a covalent chemical probe. Its design incorporates a biologically relevant scaffold with a well-characterized reactive group. The protocols and principles outlined in this guide provide a framework for its synthesis, characterization, and application in identifying and studying protein targets. As with any reactive compound, careful experimental design, including the use of appropriate controls and concentration ranges, will be critical to generating robust and reliable data.
References
-
Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3356-3383. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(19), 6296. Available at: [Link]
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Antolin, A. A., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(19), 14247-14264. Available at: [Link]
-
Bum-Erdene, K., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(11), 1858-1866. Available at: [Link]
-
Pochitaloff, M., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 61(12), e202115595. Available at: [Link]
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Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1937-1946. Available at: [Link]
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Visscher, M., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 102-111. Available at: [Link]
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PubChem. (n.d.). 2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]
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Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. Available at: [Link]
-
Current, K., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(10), 1445. Available at: [Link]
-
Antolin, A. A., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(19), 14247-14264. Available at: [Link]
-
Gontora, V. N., & Gontora, O. I. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 12(1), 001-013. Available at: [Link]
-
ResearchGate. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. Retrieved from [Link]
-
Chemical Probes. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Sarcouncil Journal of Plant and Agronomy. (2024). Review Article on Thiadiazole Derivatives and Its Biological Activity. Retrieved from [Link]
-
Communications Chemistry. (2023). Covalent chemical probes. Retrieved from [Link]
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PubMed Central. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]
-
ACS Omega. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
-
PubChem. (n.d.). N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Small Molecule Inhibitors
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers, we've all faced the frustration of a promising small molecule inhibitor that fails in assays due to poor aqueous solubility. It's a common hurdle, with over 40% of new chemical entities being practically insoluble in water, severely limiting their potential.[1] This guide is designed to be your first line of support, moving beyond simple protocols to explain the fundamental principles behind solubility enhancement. Our goal is to empower you with the knowledge to not only solve your immediate solubility challenges but also to build a robust strategy for future drug development projects. Let's turn those "insoluble" compounds into viable candidates.
Section 1: Troubleshooting & Initial Assessment
This section addresses the immediate questions that arise when you first encounter a solubility problem.
Q1: My compound precipitated out of my aqueous buffer during my experiment. What are the first steps I should take?
A1: Witnessing your compound crash out of solution is a critical data point. The immediate goal is to understand the "why" and "when" of the precipitation to guide your next steps.
Immediate Triage Protocol:
-
Visual Inspection & Documentation: Note the nature of the precipitate. Is it crystalline (sharp, defined particles) or amorphous (fluffy, irregular)? This gives clues about the solid-state form.
-
Solvent Check: If you prepared a stock in a solvent like DMSO, how much was added to the aqueous buffer? A high percentage of organic solvent can cause the compound to dissolve initially, only to precipitate when the concentration of the organic solvent is diluted below a critical level. As a rule of thumb, try to keep the final concentration of DMSO below 1%, and ideally below 0.5%, in cell-based assays.
-
pH and Buffer Composition Review: Check the pH of your final aqueous solution. The solubility of ionizable compounds is highly dependent on pH.[2] Also, consider the buffer components. High salt concentrations can sometimes decrease solubility through the "salting-out" effect.
-
Kinetic vs. Thermodynamic Solubility: You may be observing a difference between kinetic and thermodynamic solubility. Kinetic solubility measures how much of a compound, added from a concentrated DMSO stock, can dissolve and remain in solution for a short period. Thermodynamic solubility is the true equilibrium solubility of the solid material in the buffer. Precipitation over time suggests you exceeded the thermodynamic solubility limit.
Your first remedial experiment should be a simple co-solvent titration . This will help determine the minimum amount of a water-miscible organic solvent (like DMSO, ethanol, or PEG 400) required to keep your compound in solution at the desired concentration.[3] This provides a quick fix for in vitro assays but is a temporary solution that points to the need for a more robust enhancement strategy.
Q2: How do I systematically determine the solubility of my compound?
A2: A robust solubility assessment is the foundation of your strategy. The first step is to gain a solid understanding of your compound's solubility and stability.[4]
Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)
-
Preparation: Add an excess amount of your solid compound (enough that some solid will visibly remain) to a series of vials containing your aqueous buffer of interest (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. Use centrifugation at high speed, followed by careful collection of the supernatant. Filtering is also an option, but be cautious of potential compound adsorption to the filter membrane.
-
Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV, LC-MS, or UV-Vis spectroscopy. This concentration is your equilibrium solubility.
-
Self-Validation: Analyze the remaining solid using a technique like XRPD (X-ray Powder Diffraction) to ensure the compound has not changed its crystalline form (polymorph) or converted to a hydrate during the experiment.
This protocol provides the true thermodynamic solubility, which is the most reliable baseline for developing an enhancement strategy.
Section 2: Strategy Selection - A Guided Workflow
Choosing the right solubility enhancement technique depends on your compound's properties and your stage of development. This workflow provides a logical decision-making process.
Caption: Encapsulation of a hydrophobic inhibitor within a cyclodextrin.
Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
This is a simple, effective method for lab-scale screening. [5]
-
Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high solubility and low toxicity.
-
Paste Formation: Place the chosen cyclodextrin in a mortar and add a small amount of water to form a thick, uniform paste. [5]3. Incorporation: Slowly add your inhibitor to the paste while continuously grinding (kneading) with the pestle for at least 30 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting mixture (e.g., in an oven at 40-50°C or under vacuum) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Validation: The most important step is to confirm the enhanced solubility. Perform the shake-flask solubility test (Q2) on your new complex and compare the result to the uncomplexed inhibitor. You should see a significant increase in aqueous solubility.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(10), 1-6. Available from: [Link]
-
Das, S., & Roy, S. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Applied Pharmaceutical Science, 10(05), 148-158. Available from: [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Drug Discovery Today, 12(23-24), 1048-1055. Available from: [Link]
-
Kawasaki, A., et al. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(15), 5543-5550. Available from: [Link]
-
Nassar, A., et al. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5171-5177. Available from: [Link]
-
Patel, H., et al. (2014). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 3(1), 1-10. Available from: [Link]
-
Devi, P., Budhwar, V., Kakkar, S., & Kumar, A. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(6), P87-P105. Available from: [Link]
-
Kumar, L., Amin, A., & Bansal, A. K. (2004). Salt Selection in Drug Development. Pharmaceutical Technology, 28(11), 84-98. Available from: [Link]
-
Improved Pharma. (2021). Salt Screening. Available from: [Link]
-
Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Available from: [Link]
-
Gîrleanu, I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(11), 2577. Available from: [Link]
-
ResearchGate. (2015). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Available from: [Link]
-
Cruz-Cabeza, A. J., et al. (2015). Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization. Crystal Growth & Design, 15(6), 2894-2903. Available from: [Link]
-
ResearchGate. (2018). Solubility Enhancement by Solid Dispersion Method: An Overview. Available from: [Link]
-
Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2743-2753. Available from: [Link]
-
Tan, D., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4058-4073. Available from: [Link]
-
Al-Ghabeish, M., et al. (2015). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. European Journal of Pharmaceutical Sciences, 76, 1-10. Available from: [Link]
-
Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2743-2753. Available from: [Link]
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Slideshare. pH and solubility profile. Available from: [Link]
-
Chadha, R., & Saini, A. (2016). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Crystal Growth & Design, 16(10), 5515-5527. Available from: [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
Triclinic Labs. Cocrystal Screening, Selection, Formulation. Available from: [Link]
-
Jurnal Universitas Padjadjaran. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Available from: [Link]
-
ResearchGate. (2022). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
-
ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]
-
CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available from: [Link]
-
IJSDR. A Review on Solid dispersion- Solubility Enhancement of poorly soluble drug. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Heterocyclic Compound Synthesis
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital chemical scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying principles to empower you to optimize your reactions effectively.
Section 1: General Troubleshooting for Heterocyclic Synthesis
This section addresses common challenges that can arise in a wide range of heterocyclic synthesis reactions.
FAQ 1.1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
Primary Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1]
-
Causality: Every reaction has an optimal temperature range for product formation versus decomposition or side-product formation. Similarly, reaction times that are too short lead to incomplete conversion, while overly long times can lead to product degradation.
-
Troubleshooting Protocol:
-
Temperature Screening: Run a series of small-scale trial reactions at different temperatures (e.g., in 10 °C increments) to identify the optimum. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Time Course Study: At the optimal temperature, run a reaction and take aliquots at various time points (e.g., 1h, 2h, 4h, 8h, 24h) to determine when the maximum product concentration is reached and if it degrades over time.[2]
-
Concentration Effects: Vary the concentration of your reactants. In some cases, higher concentrations can favor the desired reaction pathway, while in others, dilution may be necessary to minimize side reactions like polymerization.
-
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.[1]
-
Causality: Trace impurities, such as water or peroxides in solvents, can quench sensitive reagents or catalysts. Impurities in starting materials can lead to a cascade of unwanted byproducts.
-
Troubleshooting Protocol:
-
Reagent Purity Check: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.
-
Solvent Quality: Use high-purity, dry solvents, especially for moisture-sensitive reactions.[1] It is often best practice to freshly distill or use solvents from a solvent purification system.
-
-
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1]
-
Causality: Oxygen can lead to oxidative side products, while moisture can hydrolyze starting materials or intermediates.
-
Troubleshooting Protocol:
-
Inert Atmosphere: For sensitive reactions, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
-
Degassing Solvents: If your reaction is sensitive to dissolved oxygen, degas your solvents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[1]
-
Causality: For a reaction to occur, the reactants must come into contact. Inefficient stirring limits this contact, especially when solids or immiscible liquids are involved.
-
Troubleshooting Protocol:
-
Stirring Rate: Ensure your stir rate is adequate for the scale and viscosity of your reaction.[1] For viscous mixtures, mechanical stirring may be necessary.
-
-
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
FAQ 1.2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I improve the selectivity of my reaction?
Improving selectivity requires a careful analysis of the reaction mechanism and conditions.
Common Causes and Solutions for Poor Selectivity:
| Cause | Explanation | Troubleshooting Strategy |
| Incorrect Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for side reactions. | Run the reaction at a lower temperature. While this may slow down the reaction, it can significantly improve selectivity.[3] |
| Inappropriate Catalyst | The chosen catalyst may not be selective for the desired transformation. | Screen a variety of catalysts with different electronic and steric properties. For example, in metal-catalyzed reactions, the choice of ligand is crucial.[4] |
| Incorrect Stoichiometry | An excess of one reactant can lead to side reactions, such as over-alkylation. | Carefully control the stoichiometry of your reactants. In some cases, slow addition of a reactive species can minimize side product formation.[3] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reaction pathway.[5] | Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).[5] The choice of solvent can also impact regioselectivity.[3] |
FAQ 1.3: My N-heterocyclic product is difficult to purify by column chromatography. What strategies can I employ?
The purification of N-heterocycles can be challenging due to their polarity and their ability to interact with silica gel.[6]
Purification Strategies for N-Heterocycles:
-
Flash Column Chromatography Optimization:
-
Solvent System Selection: The key to good separation is finding the right solvent system. Aim for a retention factor (Rf) of ~0.3 for your target compound on TLC.[6]
-
Basic Modifier: For basic compounds that streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica.[2]
-
Alternative Stationary Phases: If your compound irreversibly adsorbs to or decomposes on silica, consider using a different stationary phase like neutral or basic alumina, or C18 reversed-phase silica.[2]
-
-
Crystallization: This is an excellent method for obtaining highly pure material.
-
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which your compound is soluble when hot but insoluble when cold.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve your crude compound in the minimum amount of the hot solvent.[2]
-
Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2] If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal.[2]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[2]
-
Drying: Dry the crystals under vacuum.[2]
-
-
-
Acid-Base Extraction: For basic N-heterocycles, an acid-base extraction can be a powerful purification technique.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your basic product will move to the aqueous layer as a salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH) to regenerate the free base of your product.
-
Extract your purified product back into an organic solvent.
-
Section 2: Reaction-Specific Troubleshooting
This section provides guidance for specific, widely used reactions in heterocyclic synthesis.
FAQ 2.1: Pictet-Spengler Reaction: My tetrahydroisoquinoline synthesis is low-yielding. What should I optimize?
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines and related structures.[8] Low yields often stem from issues with the catalyst, temperature, or substrate reactivity.[3]
Key Optimization Parameters:
-
Catalyst Choice:
-
Causality: The reaction requires an acid catalyst to activate the carbonyl group and facilitate the cyclization.[8] The strength of the acid is critical; too strong an acid can lead to decomposition, while too weak an acid will result in a sluggish reaction.
-
Recommendations:
-
-
Substrate Reactivity:
-
Causality: The electronics of the β-arylethylamine play a significant role. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization.[8][9]
-
Strategy: If your substrate has electron-withdrawing groups, you may need more forcing conditions (stronger acid, higher temperature). Conversely, for highly activated substrates, milder conditions are often sufficient and can prevent side reactions.[8]
-
-
Temperature Control:
-
Causality: While some Pictet-Spengler reactions proceed at room temperature, others require heating to overcome the activation energy of the cyclization step.[3]
-
Recommendation: Begin at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and product stability.[3]
-
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
FAQ 2.2: Paal-Knorr Pyrrole Synthesis: I'm observing side products and incomplete conversion. How can I improve this reaction?
The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds.[10] However, the traditionally harsh acidic conditions can be problematic for sensitive substrates.[10][11]
Troubleshooting Strategies:
-
Milder Reaction Conditions:
-
Causality: Strong acids and high temperatures can lead to degradation of both the starting material and the pyrrole product.[10]
-
Recommendations:
-
Catalyst Screening: A variety of milder catalysts have been developed. For instance, iron(III) chloride in water has been shown to be effective.[12]
-
Solvent Choice: While traditionally performed in acidic media, exploring other solvents, including greener options like water or ionic liquids, can be beneficial.[12][13]
-
-
-
Side Reactions:
-
Causality: The intermediate hemiaminal can undergo side reactions if the cyclization and dehydration steps are not efficient.
-
Strategy: Ensure that water is effectively removed from the reaction, either by azeotropic distillation (if using an appropriate solvent like toluene) or by using a dehydrating agent.
-
FAQ 2.3: Fischer Indole Synthesis: My reaction is giving a complex mixture of products. What are the likely side reactions and how can I avoid them?
The Fischer indole synthesis is a powerful reaction but can be prone to side reactions, especially with complex substrates.[14] The reaction involves the acid-catalyzed rearrangement of an arylhydrazone.[15][16]
Common Side Reactions and Mitigation:
-
"Abnormal" Fischer Indolization: This can occur with certain substitution patterns, leading to regioisomeric products.[14]
-
Mitigation: The choice of acid catalyst can influence the regioselectivity. Screening different Brønsted and Lewis acids is recommended.
-
-
Incomplete Rearrangement: The[7][7]-sigmatropic rearrangement is a key step. If this step is not efficient, a complex mixture can result.
-
Mitigation: Ensure sufficient heating and an appropriate acid catalyst to promote this rearrangement.
-
-
One-Pot Procedures: The Fischer indole synthesis is often performed as a one-pot reaction where the arylhydrazone is formed in situ.[15]
-
Advantage: This avoids the need to isolate the potentially unstable hydrazone intermediate.
-
Recommendation: If you are having issues, consider a two-step procedure where the hydrazone is pre-formed and purified before subjecting it to the cyclization conditions.
-
FAQ 2.4: Palladium-Catalyzed Cross-Coupling/Heteroannulation: My reaction is sluggish or fails completely. What are the critical parameters to check?
Palladium-catalyzed reactions are a cornerstone of modern heterocyclic synthesis.[17] Their success hinges on the careful interplay of several components.
Critical Parameters for Optimization:
| Parameter | Importance | Troubleshooting Tips |
| Palladium Pre-catalyst | The choice of Pd(0) or Pd(II) source is important. Pd(II) pre-catalysts must be efficiently reduced in situ to the active Pd(0) species.[17] | Screen different pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃). Ensure your conditions are suitable for the in situ reduction of Pd(II) if used.[17] |
| Ligand | The ligand stabilizes the palladium center and modulates its reactivity.[18] | The choice of ligand is often the most critical parameter. Screen a range of phosphine ligands (e.g., tBuXPhos) or N-heterocyclic carbene (NHC) ligands.[18][19] |
| Base | The base is often required to activate one of the coupling partners or to neutralize acid generated during the reaction.[20] | The strength and solubility of the base are important. Screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. |
| Solvent | The solvent must solubilize the reactants and catalyst, and its polarity can influence the reaction rate and mechanism. | Screen common solvents for cross-coupling, such as toluene, dioxane, and DMF. |
| Temperature | The reaction temperature affects the rates of oxidative addition, transmetalation, and reductive elimination. | Lower temperatures can sometimes improve results by minimizing catalyst decomposition or side reactions.[18] |
Catalytic Cycle of Palladium-Catalyzed Heteroannulation
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- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in Cell Culture Media
This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues with 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in in vitro cell culture experiments. Due to the compound's specific chemical structure, understanding its stability profile in complex biological media is critical for reproducible and accurate experimental outcomes. This document provides troubleshooting guidance, frequently asked questions, and detailed protocols to empower you to assess and manage the stability of this compound in your specific experimental setup.
Troubleshooting Guide
This section addresses common issues that may arise during your experiments, suggesting potential causes related to compound stability and providing actionable solutions.
Q1: My compound shows diminishing or inconsistent biological activity over the course of a multi-day experiment. Could this be a stability issue?
A1: Yes, a loss of activity over time is a classic indicator of compound degradation. 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide possesses two key structural features that can influence its stability in aqueous and protein-rich environments like cell culture media: the 1,2,4-thiadiazole ring and the N-substituted chloroacetamide side chain.
-
The 1,2,4-Thiadiazole Ring: This heterocyclic core is generally stable due to its aromatic character, particularly with substituents at the 3- and 5-positions.[1] It is relatively resistant to degradation under typical physiological pH conditions (pH 7.2-7.4). However, extreme pH shifts in the local cellular environment or interactions with certain media components could potentially affect its integrity.
-
The 2-chloro-N-acetamide Side Chain: This is the most probable site of instability. The chloroacetamide moiety is an electrophilic group and is susceptible to nucleophilic attack. In cell culture media, several nucleophiles are present:
-
Water: Hydrolysis can occur, replacing the chlorine atom with a hydroxyl group to form the corresponding hydroxyacetamide derivative. This is a common degradation pathway for chloroacetamide-containing compounds.[2][3]
-
Media Components: Free amine or thiol groups from amino acids (e.g., cysteine) or other media supplements can react with the chloroacetamide group.
-
Serum Proteins: Nucleophilic residues on abundant proteins like albumin in fetal bovine serum (FBS) can form covalent adducts with the compound.[4]
-
Any of these reactions will modify the chemical structure of the parent compound, likely altering its biological activity.
Recommendation: Perform a stability study of your compound in your specific cell culture medium over a time course that matches your experiment's duration. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: I am observing high variability between experimental replicates. How can I determine if compound stability is the culprit?
A2: High variability can stem from several sources, but inconsistent compound concentration due to degradation is a significant possibility. To investigate this, you should assess the compound's stability under your specific experimental conditions.
Key Factors Influencing Stability in Cell Culture Media:
| Factor | Potential Impact on 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
| pH | While the thiadiazole ring is relatively stable, extreme pH can catalyze the hydrolysis of the chloroacetamide group.[2][5] |
| Temperature | Higher temperatures (e.g., 37°C in an incubator) will accelerate the rate of chemical degradation compared to storage at 4°C or -20°C. |
| Serum Concentration | Serum proteins contain nucleophilic amino acid residues that can react with the chloroacetamide moiety.[4] Higher serum concentrations may lead to faster degradation or sequestration of the compound. |
| Media Composition | The presence of high concentrations of nucleophilic components, such as certain amino acids (e.g., cysteine) or reducing agents, can increase the rate of degradation.[6] |
| Light Exposure | While not the most common cause of degradation for this structure, prolonged exposure to high-energy light can sometimes induce photochemical reactions. It is good practice to protect compound solutions from light. |
Recommendation: Design a small-scale experiment where you incubate the compound in your complete cell culture medium (including serum) for different durations (e.g., 0, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the remaining concentration of the parent compound using an appropriate analytical method like HPLC. This will give you a quantitative measure of its stability.
Q3: What are the likely degradation products, and how can I detect them?
A3: The most probable degradation products will arise from the nucleophilic substitution of the chlorine atom on the acetamide side chain.
Proposed Degradation Pathways:
Caption: Proposed degradation pathways for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in cell culture media.
To detect these, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or, more definitively, a Mass Spectrometer (MS) is recommended.
-
HPLC-DAD: You can monitor the disappearance of the peak corresponding to the parent compound and the appearance of new, more polar peaks (degradation products) over time.
-
LC-MS: This is the gold standard for identifying degradation products. By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can confirm their molecular weights and propose their structures. For example, the hydroxy derivative would have a molecular weight increase of 1 (OH replacing Cl) minus the mass of Cl plus the mass of OH.
Frequently Asked Questions (FAQs)
-
What is the best solvent to prepare a stock solution of this compound?
-
Based on the chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
How should I store the stock solution?
-
Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] Protecting from light is also recommended.
-
-
Should I be concerned about the compound binding to plasticware?
-
Hydrophobic compounds can sometimes adsorb to plastic surfaces. While not always a major issue, it can contribute to a loss of available compound. Using low-adsorption plasticware or including a control where the compound is incubated in media without cells can help assess this.[8]
-
-
Does the presence of cells affect the stability of the compound?
-
Yes, cells can metabolize compounds, actively transport them, or secrete enzymes that could degrade the compound. Comparing the stability in complete medium with and without cells can help distinguish between chemical degradation and cell-mediated metabolism.
-
Experimental Protocols
Protocol: Assessing the Stability of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in Cell Culture Medium
This protocol provides a framework for quantitatively assessing the stability of your compound.
1. Materials:
- 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- DMSO (cell culture grade)
- Your complete cell culture medium (with and without serum)
- Sterile microcentrifuge tubes or a 24-well plate
- Incubator (37°C, 5% CO₂)
- HPLC system with DAD or MS detector
2. Experimental Workflow:
Caption: Experimental workflow for assessing compound stability in cell culture media.
3. Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare Working Solutions: Spike the stock solution into pre-warmed (37°C) complete cell culture medium to achieve your final desired experimental concentration (e.g., 10 µM). Prepare enough for all your time points. It is recommended to test stability in both serum-free and serum-containing media to understand the impact of serum proteins.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, remove an aliquot (e.g., 200 µL) and process it as described in step 5. This will be your 100% reference.
-
Incubation: Place the remaining working solution in a 37°C, 5% CO₂ incubator.
-
Time-Point Sampling: At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot of the same volume as the T=0 sample.
-
Sample Preparation (Protein Precipitation):
-
To each aliquot, add 2-3 volumes of cold acetonitrile containing an internal standard (if available). This will precipitate the proteins.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC. A C18 column is a good starting point. Use a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
-
Monitor the absorbance at a wavelength where the compound has a strong chromophore (e.g., determined by a UV-Vis scan).
-
-
Data Interpretation:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the peak areas to the T=0 sample (or the internal standard).
-
Plot the percentage of the remaining parent compound versus time to determine its stability profile and half-life in the medium.
-
Table of Experimental Set-up:
| Parameter | Recommended Condition | Rationale |
| Test Compound Conc. | Your typical experimental concentration (e.g., 1-10 µM) | Ensures the stability data is relevant to your biological assays. |
| Media Conditions | 1. Complete medium + serum2. Basal medium (no serum) | To assess the impact of serum proteins on stability. |
| Temperature | 37°C | To mimic standard cell culture incubation conditions. |
| Time Points | 0, 2, 4, 8, 24, 48 hours | To cover the duration of typical short-term and multi-day assays. |
| Replicates | n=3 (triplicate) | To ensure the statistical significance of the results. |
| Analytical Method | Reverse-Phase HPLC-DAD or LC-MS | For accurate quantification of the parent compound and identification of potential degradants.[9] |
By following this guide, you will be well-equipped to understand and mitigate potential stability issues of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, leading to more robust and reliable experimental data.
References
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- Gomha, S. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules.
- MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules.
- IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and.
- ResearchGate. (2014). (PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
- ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
- ResearchGate. (n.d.). Cell culture media impact on drug product solution stability.
- MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules.
- NIH. (n.d.). Regulating Protein Stability in Mammalian Cells Using Small Molecules. PMC.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide.
- ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- PMC. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins.
- ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- PubMed. (2019). Vitamins in cell culture media: Stability and stabilization strategies.
- bioRxiv. (n.d.). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry.
- American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Rasayan Journal of Chemistry. (2018). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- ACS Publications. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- ResearchGate. (n.d.). Prolonged half-life of small-sized therapeutic protein using serum albumin-specific protein binder | Request PDF.
- Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
- PubMed. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine.
- Cell Therapy Products. (n.d.). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance.
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules.
- Lund University Publications. (2019). The art of making a comprehensive stability study.
- MDPI. (n.d.). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Water.
- Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- PMC. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.
- MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules.
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- 8. pubs.acs.org [pubs.acs.org]
- 9. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Chloroacetamide Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of chloroacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. Here, you will find practical, experience-driven advice in a question-and-answer format to help you troubleshoot common issues encountered during the purification of your target molecules. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and concerns regarding the purification of chloroacetamide derivatives.
Q1: What are the most common impurities I should expect when synthesizing chloroacetamide derivatives?
A1: The impurity profile of a chloroacetamide derivative synthesis is highly dependent on the specific synthetic route. However, some common impurities are frequently observed:
-
Unreacted Starting Materials: Residual unreacted amine or chloroacetylating agent is a common impurity.
-
Over-alkylation or Di-acylation Products: The nitrogen of the newly formed amide can sometimes react further with the chloroacetylating agent, leading to di-acylated byproducts.
-
Hydrolysis Products: Chloroacetamide derivatives are susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid or alcohol.[1]
-
Ammonium Salts: If ammonia is used in the synthesis, ammonium chloride can be a significant inorganic impurity.[2]
-
Glycine Derivatives: In some cases, the chlorine atom can be displaced by an amine, leading to the formation of glycine derivatives.
Q2: My chloroacetamide derivative seems to be degrading during workup and purification. What is the likely cause and how can I prevent it?
A2: The most probable cause of degradation is hydrolysis of the chloroacetamide moiety. This is often catalyzed by acidic or basic conditions, and elevated temperatures can accelerate the process.[1]
To prevent hydrolysis:
-
Maintain Neutral pH: During aqueous workups, it is crucial to maintain the pH as close to neutral as possible. Using buffered washes (e.g., phosphate-buffered saline at pH 7.4) can be beneficial.
-
Minimize Exposure to Water: While aqueous workups are often necessary, minimize the contact time of your compound with the aqueous phase.
-
Low Temperatures: Perform all extractions and washes at low temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
Anhydrous Conditions for Final Steps: After the aqueous workup, ensure all subsequent steps, including solvent evaporation and storage, are performed under anhydrous conditions.
Q3: I am struggling to find a suitable solvent for recrystallizing my N-aryl chloroacetamide. What are some general guidelines?
A3: Finding the ideal recrystallization solvent often requires some experimentation. Here is a general approach:
-
Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and at the solvent's boiling point.[3] An ideal solvent will dissolve the compound when hot but not when cold.
-
Common Solvents to Try: For N-aryl chloroacetamides, which tend to be crystalline solids, good starting points for single-solvent recrystallization include ethanol, isopropanol, ethyl acetate, or toluene. For mixed-solvent recrystallizations, you can try pairs like ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
The Process:
-
Dissolve the crude solid in the minimum amount of boiling solvent.[4]
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[4]
-
Section 2: Troubleshooting Common Purification Issues
This section provides a more in-depth look at specific problems that can arise during the purification of chloroacetamide derivatives and offers targeted solutions.
Recrystallization Troubleshooting
Q: I've followed the recrystallization protocol, but my compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.
Troubleshooting Steps:
-
Re-heat the solution: Re-heat the solution until the oil completely redissolves.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation.
-
Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[5]
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[5]
-
Change the solvent system: If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.
Column Chromatography Troubleshooting
Q: My chloroacetamide derivative is streaking on the TLC plate and the column. How can I improve the separation?
A: Streaking on silica gel is often due to the compound being too polar or acidic/basic.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica, leading to sharper bands.[6]
-
For basic compounds, adding a small amount of triethylamine (0.1-1%) can have a similar effect by competing for the acidic sites on the silica.[6]
-
For very polar compounds, a more polar solvent system, such as a gradient of methanol in dichloromethane, may be necessary.[6]
-
-
Consider a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase. Alumina can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is suitable for a wide range of polarities and can be a good option if normal-phase chromatography is problematic.
Workflow for Troubleshooting Column Chromatography Issues
Caption: A flowchart for troubleshooting common column chromatography issues with chloroacetamide derivatives.
Section 3: Detailed Protocols
This section provides detailed, step-by-step protocols for common purification and analytical techniques.
Protocol: Purification of a Crude N-Aryl Chloroacetamide by Recrystallization
Objective: To purify a crude N-aryl chloroacetamide solid by removing unreacted starting materials and soluble impurities.
Materials:
-
Crude N-aryl chloroacetamide
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine an appropriate solvent. For this example, we will use ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate with gentle swirling. Continue adding small portions of hot ethanol until the solid just dissolves.[4]
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper for a few minutes, then transfer them to a watch glass to dry completely. The purity of the crystals can be assessed by melting point determination.[4]
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of a chloroacetamide derivative and identify the presence of any impurities.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column is a good starting point for many chloroacetamide derivatives.
Typical Mobile Phases:
-
A gradient of acetonitrile and water is commonly used.
-
Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape, especially for compounds with basic functionalities.
General Procedure:
-
Sample Preparation: Prepare a stock solution of your chloroacetamide derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL with the initial mobile phase composition.
-
Method Setup:
-
Set the flow rate to 1 mL/min.
-
Set the UV detection wavelength. If the chromophore is unknown, a photodiode array (PDA) detector can be used to screen a range of wavelengths. A common starting point is 254 nm.
-
Program a linear gradient, for example, from 10% acetonitrile in water to 90% acetonitrile in water over 20 minutes.
-
-
Injection and Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution and run the analysis.
-
Data Interpretation: Analyze the resulting chromatogram. The purity of your sample can be estimated by the relative area of the main peak compared to the total area of all peaks. The retention times of any impurity peaks can be used to track their removal during purification.
HPLC Troubleshooting Data Summary
| Problem | Possible Cause | Solution |
| Peak Tailing | Interaction with active silanols on the column | Use a high-purity silica column; add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. |
| Wrong mobile phase pH | Adjust the mobile phase pH to suppress the ionization of the analyte. | |
| Peak Fronting | Sample overload | Reduce the concentration of the injected sample. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. | |
| Ghost Peaks | Contamination in the mobile phase or injector | Use high-purity solvents; flush the injector. |
| Late eluting compounds from a previous run | Run a blank gradient after each sample. |
Section 4: Advanced Purification Scenarios
Chiral Purification of Chloroacetamide Derivatives
Q: My chloroacetamide derivative is a racemate, and I need to separate the enantiomers. What are my options?
A: Chiral separation is a common challenge in drug development. For chloroacetamide derivatives, the most common approaches are:
-
Chiral HPLC: This is a powerful analytical and preparative technique. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point.[7] Method development involves screening different mobile phases (normal-phase, reverse-phase, or polar organic) to achieve baseline separation of the enantiomers.[8]
-
Diastereomeric Recrystallization: This classical method involves reacting the racemic chloroacetamide with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
Logical Flow for Chiral Separation Method Selection
Caption: A decision-making flowchart for selecting a suitable chiral separation method for chloroacetamide derivatives.
References
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Google Patents. (CN102887832B). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
-
CRAWFORD SCIENTIFIC. TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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ACE. HPLC Troubleshooting Guide. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Hits from a High-Throughput Screen: The Case of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Introduction: From 'Hit' to 'Validated Lead'
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries against a biological target. However, the initial list of "hits" is merely the starting point of a rigorous journey. A significant portion of these primary hits are often artifacts or undesirable compounds, making the subsequent hit validation cascade a critical process for success.[1][2] This guide provides an in-depth, experience-driven framework for validating a screening hit, using the hypothetical compound 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (hereafter referred to as Compound X ) as our central case study.
Compound X was identified as a potent inhibitor in a primary HTS against "Kinase Y," a fictional serine/threonine kinase implicated in oncology. The structure of Compound X is noteworthy for its 1,2,4-thiadiazole core, a scaffold known for a range of biological activities, and a chloroacetamide group.[3][4] This latter functional group immediately raises a critical question: is the inhibition covalent? The chloroacetamide moiety can act as an electrophilic "warhead," capable of forming a permanent bond with nucleophilic residues (like cysteine) in a protein's active site. This possibility must be a central theme of our validation strategy.
This guide is structured to mirror the logical flow of a real-world hit validation campaign, moving from initial confirmation to deep biophysical and mechanistic characterization. We will objectively compare different validation methodologies, explaining the causality behind each experimental choice and providing the detailed protocols necessary for replication.
Part I: The Hit Validation Funnel - A Strategic Workflow
The path from a primary hit to a confirmed lead is best visualized as a funnel, where a large number of initial actives are filtered through a series of increasingly stringent assays.[5] This process is designed to efficiently eliminate false positives and prioritize compounds with the most promising therapeutic potential.
Caption: The Hit Validation Funnel workflow.
Part II: Initial Hit Confirmation and Triage - Is the Activity Real?
The first crucial step is to confirm that the observed activity is genuine and not an artifact of the primary screen. HTS campaigns are prone to false positives due to factors like compound autofluorescence, light scattering, or non-specific reactivity.[6]
Protocol 1: Dose-Response Confirmation in the Primary Assay
Causality: A single-point HTS result is not sufficient. Re-testing the hit compound from a freshly sourced powder (as opposed to the screening library sample) across a range of concentrations is essential to confirm its potency and generate a half-maximal inhibitory concentration (IC50) value. This ensures the original observation was not due to sample degradation or concentration errors.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X and a known Kinase Y inhibitor (e.g., Staurosporine) in 100% DMSO.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution in a 384-well plate to create a concentration gradient.
-
Assay Execution: Add Kinase Y enzyme, substrate, and ATP to the wells, following the original HTS protocol.
-
Incubation: Incubate for the predetermined reaction time (e.g., 60 minutes at 25°C).
-
Detection: Add the detection reagent (e.g., ADP-Glo™, Promega) and measure the signal (luminescence) on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Orthogonal Assay Validation
Causality: An orthogonal assay measures the same biological activity but uses a different detection technology.[7] This is a critical self-validating step. If Compound X shows similar potency in an orthogonal assay, it strongly suggests the activity is real and not an artifact of the primary assay's readout system (e.g., fluorescence). For a kinase, if the primary assay detected ADP production, an orthogonal assay might directly measure the phosphorylation of a peptide substrate.
Methodology:
-
Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a biotinylated peptide substrate by Kinase Y.
-
Compound Titration: Prepare a dose-response plate with Compound X and controls, as described above.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction and add a detection mix containing a Europium-labeled anti-phospho-serine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Signal Reading: After a 60-minute incubation, read the TR-FRET signal on a compatible plate reader. A high FRET signal indicates high kinase activity (and low inhibition).
-
Data Analysis: Calculate IC50 values as previously described.
Data Summary 1: Initial Hit Confirmation
| Compound | Primary Assay IC50 (nM) (Luminescence-based) | Orthogonal Assay IC50 (nM) (TR-FRET-based) | Notes |
| Compound X | 75 | 92 | Consistent potency across different platforms suggests true inhibition. |
| Staurosporine | 15 | 21 | Control compound performs as expected. |
Part III: Biophysical Characterization - Does the Compound Directly Bind the Target?
An IC50 value from a biochemical assay demonstrates functional inhibition but does not prove direct binding to the target protein.[6] Biophysical methods are essential to confirm this interaction and to characterize its affinity and kinetics. Here, we compare three gold-standard techniques.
Method A: Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (our hit compound) to its target protein generally increases the protein's thermal stability.[8] CETSA measures this stabilization in a cellular environment by heating cell lysates treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining.[9] Its key advantage is confirming target engagement within the complexity of a living cell, providing an early indication of cell permeability.[10]
Protocol: High-Throughput CETSA
-
Cell Treatment: Plate cells (e.g., a human cancer cell line overexpressing Kinase Y) in a 384-well plate. Add varying concentrations of Compound X and incubate for 2 hours at 37°C to allow for cell entry and binding.[11]
-
Thermal Challenge: Place the plate in a PCR machine and heat to a predetermined melt temperature (e.g., 52°C) for 3 minutes, followed by rapid cooling.[11] This temperature is chosen to denature a significant fraction of unbound Kinase Y.
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing detergent.
-
Quantification: Quantify the amount of soluble Kinase Y in the lysate using an antibody-based detection method like AlphaScreen® or ELISA.[11]
-
Data Analysis: A dose-dependent increase in soluble Kinase Y indicates target stabilization by Compound X. The resulting curve can be used to determine an EC50 for target engagement.
Method B: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[12] A protein target (ligand) is immobilized on a sensor chip. When a compound (analyte) flows over the surface and binds, it changes the refractive index at the surface, which is detected as a response.[13] SPR provides rich kinetic data, including the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated.[12]
Protocol: SPR Kinetic Analysis
-
Chip Preparation: Covalently immobilize purified recombinant Kinase Y onto a CM5 sensor chip via amine coupling.
-
Analyte Injection: Inject a series of concentrations of Compound X in running buffer over the chip surface. Also inject over a reference flow cell (without immobilized protein) for background subtraction.
-
Data Collection: Monitor the binding response in real-time to generate sensorgrams showing the association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on, k_off, and calculate the K_D (K_D = k_off / k_on).
Method C: Isothermal Titration Calorimetry (ITC)
Principle: ITC is considered the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed when one molecule binds to another.[14] A solution of the compound is titrated into a solution of the target protein, and the minute heat changes are measured. The resulting data provide the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15]
Protocol: ITC Binding Analysis
-
Sample Preparation: Dialyze purified Kinase Y and Compound X into the same buffer to minimize buffer mismatch effects. Load the protein into the sample cell and the compound into the titration syringe.
-
Titration: Perform a series of small, sequential injections of Compound X into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat change after each injection. The magnitude of the heat signal decreases as the protein becomes saturated with the compound.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model to determine K_D, n, and ΔH.
Caption: Principles of key biophysical validation methods.
Data Summary 2: Comparison of Biophysical Methods
| Parameter | CETSA | SPR | ITC |
| Measures | Target Engagement (in cells) | Binding Kinetics (k_on, k_off), Affinity (K_D) | Binding Thermodynamics (K_D, ΔH, ΔS), Stoichiometry (n) |
| Compound X Result | EC50 = 250 nM, ΔT_m = +4.2 °C | K_D = 110 nM (k_on = 2.1x10^5 M⁻¹s⁻¹, k_off = 2.3x10⁻² s⁻¹) | K_D = 135 nM, ΔH = -8.5 kcal/mol, n = 0.98 |
| Key Advantage | Physiologically relevant context | Real-time kinetic information | Gold-standard thermodynamics |
| Throughput | High | Medium | Low |
The strong correlation between the biochemical IC50, the biophysical K_D, and the cellular EC50 provides high confidence that Compound X is a potent, cell-permeable ligand that directly engages Kinase Y.
Part IV: Mechanism of Action (MoA) Elucidation
With direct binding confirmed, the next step is to understand how the compound inhibits the enzyme. For Compound X, investigating its potential for covalent modification is the top priority.
Protocol 3: Covalent Inhibition Assessment
Causality: Covalent inhibitors typically display time-dependent inhibition, as the inhibitory effect increases over time as the covalent bond forms.[5] A simple way to test this is to measure the IC50 after different pre-incubation times of the enzyme and inhibitor. A significant leftward shift in the IC50 curve with longer pre-incubation is a strong indicator of covalent binding.
Methodology:
-
Experimental Setup: Prepare multiple sets of dose-response plates for Compound X.
-
Pre-incubation: Add Compound X and Kinase Y to the wells. Pre-incubate these mixtures for different durations (e.g., 15 min, 60 min, 180 min) at 25°C.
-
Initiate Reaction: After each pre-incubation period, initiate the kinase reaction by adding the substrate/ATP mix.
-
Detection and Analysis: Stop the reaction after a fixed, short time (e.g., 10 minutes) and measure activity. Calculate the IC50 for each pre-incubation time point.
Expected Result for Compound X: A significant decrease in the IC50 value is observed as the pre-incubation time increases, consistent with time-dependent covalent inhibition. For definitive proof, intact protein mass spectrometry could be used to detect the mass shift corresponding to the addition of Compound X to Kinase Y.
Caption: Competitive vs. Non-competitive Inhibition.
Protocol 4: Substrate Competition Assay
Causality: Determining if an inhibitor is competitive with a key substrate (like ATP for kinases) is vital for understanding its MoA and guiding medicinal chemistry efforts.[7] This can be assessed by measuring the inhibitor's IC50 at different concentrations of ATP. For a competitive inhibitor, the apparent IC50 will increase as the substrate concentration increases, because more inhibitor is required to compete with the higher concentration of substrate.[7]
Methodology:
-
Setup: Run the biochemical kinase assay (e.g., ADP-Glo™) with a full dose-response curve for Compound X.
-
Vary ATP: Repeat the experiment at several different fixed concentrations of ATP (e.g., at the K_m, 5x K_m, and 10x K_m value for ATP).
-
Data Analysis: Determine the IC50 of Compound X at each ATP concentration. A rightward shift in the IC50 with increasing ATP concentration indicates ATP-competitive binding.
Part V: Comparative Analysis and Path Forward
The final step is to synthesize all the data and compare the validated hit to alternative compounds. Let's compare Compound X to Comparator A , a known, non-covalent (reversible) inhibitor of Kinase Y.
Data Summary 3: Head-to-Head Comparison
| Feature | Compound X (Covalent) | Comparator A (Non-Covalent) | Senior Scientist's Insight |
| Biochemical Potency (IC50) | 75 nM | 150 nM | Compound X is more potent in vitro. |
| Binding Affinity (K_D) | 110 nM | 200 nM | Tighter binding affinity for Compound X. |
| Cellular Engagement (EC50) | 250 nM | 1.2 µM | Compound X demonstrates significantly better cell permeability and/or target engagement in a cellular context. |
| Mechanism of Action | Time-dependent, likely covalent, ATP-competitive | Reversible, ATP-competitive | The covalent mechanism of Compound X offers potential for prolonged duration of action but carries a higher risk of off-target reactivity and immunogenicity. |
| Dissociation Rate (k_off) | Very slow (irreversible) | 5.0x10⁻² s⁻¹ (t½ ≈ 14s) | The irreversible nature of Compound X could lead to sustained target inhibition even after the compound is cleared from circulation. |
| Decision | High Priority for Lead Optimization | Lower Priority / Tool Compound | Proceed with Caution. The superior cellular potency and potential for prolonged pharmacodynamics make Compound X a compelling candidate. However, the lead optimization plan must immediately prioritize profiling for off-target covalent interactions and potential toxicity. |
Conclusion
The validation of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (Compound X) demonstrates a robust, multi-faceted scientific process. Through a logical funnel of experiments, we have moved from a tentative primary hit to a high-confidence, cell-active compound with a defined mechanism of action. We confirmed its activity using orthogonal assays, established direct target binding and affinity through a suite of biophysical techniques (CETSA, SPR, ITC), and elucidated its likely covalent, ATP-competitive mechanism.
The comparative analysis reveals that while its covalent nature presents risks, its superior potency and cellular activity make it a more promising starting point for a drug discovery program than the reversible Comparator A. This guide underscores that hit validation is not a simple checklist but a dynamic process of scientific inquiry, where each experiment is chosen to answer a specific question, collectively building a comprehensive profile of a potential new therapeutic.
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A Comparative Analysis of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Derivatives in Drug Discovery
Introduction: The Tale of Two Isomers
In the vast realm of heterocyclic chemistry, the thiadiazole scaffold stands out as a privileged pharmacophore, a core structural component in a multitude of medicinally important compounds. This five-membered ring, containing one sulfur and two nitrogen atoms, exists in four isomeric forms. Among these, the 1,2,4- and 1,3,4-thiadiazole isomers have garnered the most attention in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1] While structurally similar, the distinct arrangement of heteroatoms in these two isomers imparts unique physicochemical properties, influencing their synthesis, chemical reactivity, and, most importantly, their biological activity profiles. The 1,3,4-thiadiazole isomer has been more extensively studied and is noted for the strong aromaticity of its ring system, which contributes to high in vivo stability.[2] Conversely, the 1,2,4-thiadiazole core is also a stable aromatic system.[3]
This guide provides an in-depth comparative analysis of 1,2,4- and 1,3,4-thiadiazole derivatives, designed for researchers, scientists, and drug development professionals. We will explore the nuances of their synthesis, delve into their chemical properties, and critically compare their performance as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data from the literature. Furthermore, we will elucidate their mechanisms of action and provide detailed, validated experimental protocols to aid in the practical evaluation of these promising scaffolds.
Comparative Synthesis: Forging the Thiadiazole Core
The synthetic accessibility of a scaffold is a cornerstone of drug discovery. Both 1,2,4- and 1,3,4-thiadiazole derivatives can be synthesized through various established routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 1,3,4-Thiadiazole Derivatives
A prevalent and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[4][5] This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid ester (PPE), which promotes the intramolecular cyclization.[6]
Caption: General synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Synthesis of 1,2,4-Thiadiazole Derivatives
The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles often employs different strategies. A common approach involves the oxidative dimerization of thioamides.[7] Another effective method is the reaction of amidines with dithioesters or aryl isothiocyanates, followed by an intramolecular dehydrogenative N-S bond formation.[8]
Caption: General synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.
Chemical Properties: A Tale of Two Rings
The arrangement of the nitrogen and sulfur atoms within the thiadiazole ring significantly influences the electronic distribution and, consequently, the chemical reactivity of the two isomers.
| Property | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |
| Aromaticity | Aromatic and generally stable. | Strong aromaticity, contributing to in vivo stability.[2] |
| Reactivity | The 5-position is the most reactive site for nucleophilic substitution. Electrophilic reactions are limited. | Electron-deficient and relatively inert to electrophilic substitution. Reactive towards nucleophilic substitution at the 2 and 5 positions.[2] |
| Stability | Generally stable to acids, alkalis, oxidizing, and reducing agents, especially when substituted at the 3 and 5 positions. | Stable in acid but can undergo ring cleavage in the presence of a base.[2] |
| Solubility | The introduction of substituents can have varied effects on solubility, influencing both sublimation and hydration energies.[9] | The sulfur atom imparts improved lipid solubility.[3] |
Comparative Biological Activities
Both 1,2,4- and 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities. While direct comparative studies are limited, a synthesis of the available literature allows for a compelling analysis of their relative performance in key therapeutic areas.
Anticancer Activity
Thiadiazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to their role as bioisosteres of pyrimidine, enabling them to interfere with DNA replication.[10]
1,3,4-Thiadiazole Derivatives: This isomer is the more extensively studied of the two for its anticancer properties. Numerous derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines. For instance, some 2,5-disubstituted-1,3,4-thiadiazoles have shown IC₅₀ values in the low micromolar range against breast, colon, and lung cancer cell lines.[10][11][12]
1,2,4-Thiadiazole Derivatives: While less explored, 1,2,4-thiadiazole derivatives have also demonstrated significant anticancer potential. For example, a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids exhibited potent activity against breast, lung, and prostate cancer cell lines, with some compounds showing IC₅₀ values in the sub-micromolar range.[3]
Comparative Insights: A study that synthesized and evaluated both 1,2,4-triazole and 1,3,4-thiadiazole derivatives (bioisosteres) for antimicrobial activity found that the 1,3,4-thiadiazole-containing compounds generally exhibited higher potency.[2] While not a direct comparison of the two thiadiazole isomers, this suggests that the 1,3,4-thiadiazole scaffold may, in some cases, be a more favorable pharmacophore for biological activity.
Table 1: Selected Anticancer Activities of 1,2,4- and 1,3,4-Thiadiazole Derivatives
| Isomer | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole | ST10 | MCF-7 (Breast) | 49.6 | [11] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [11] | |
| Compound 2g | LoVo (Colon) | 2.44 | [12] | |
| Compound 2g | MCF-7 (Breast) | 23.29 | [12] | |
| Compound with tert-butyl substituent | BxPC-3 (Pancreatic) | 1.7 | [10] | |
| 1,2,4-Thiadiazole | Compound 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [3] |
| Compound 8b | A549 (Lung) | 0.17 ± 0.032 | [3] | |
| Compound 8b | DU-145 (Prostate) | 0.83 ± 0.091 | [3] | |
| Compound 8b | MDA MB-231 (Breast) | 0.28 ± 0.017 | [3] |
Anti-inflammatory Activity
Both isomers have been investigated for their potential to mitigate inflammation, often through the inhibition of cyclooxygenase (COX) enzymes.
1,3,4-Thiadiazole Derivatives: Several studies have reported the anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives.[13] Some have shown significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation.[14]
1,2,4-Thiadiazole Derivatives: Derivatives of this isomer have also been reported to possess anti-inflammatory activity, with some compounds acting as cyclooxygenase inhibitors.[3]
Comparative Insights: A comparative study of 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives revealed that all three scaffolds have the potential to act as anti-inflammatory agents. The 1,3,4-thiadiazole derivative showed a maximum inhibition of 68.76% in the rat paw edema model at a higher dose. While this study did not include a 1,2,4-thiadiazole, the comparable activity of the related 1,2,4-triazole suggests that the 1,2,4-substitution pattern can also lead to potent anti-inflammatory compounds.
Antimicrobial Activity
The thiadiazole core is present in several clinically used antibiotics, and novel derivatives of both isomers continue to be explored for their antimicrobial properties.
1,3,4-Thiadiazole Derivatives: This class of compounds has demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] The antimicrobial efficacy is often dependent on the nature of the substituents at the 2 and 5 positions.
1,2,4-Thiadiazole Derivatives: 1,2,4-thiadiazoles have also been reported to possess antibacterial and antifungal activities.[3]
Comparative Insights: A study that synthesized and evaluated a series of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives found that the compounds carrying the 1,3,4-thiadiazole ring generally showed higher antimicrobial activity against B. subtilis and fungi compared to the 1,2,4-triazole derivatives.[2] This provides some evidence for the potential superiority of the 1,3,4-thiadiazole scaffold in the development of new antimicrobial agents.
Mechanisms of Action: A Deeper Dive
The therapeutic effects of thiadiazole derivatives stem from their interaction with various biological targets. While the exact mechanisms can be diverse and compound-specific, some general trends have emerged for each isomer.
Anticancer Mechanisms
The anticancer activity of thiadiazole derivatives is often multi-faceted. As bioisosteres of pyrimidine, they can interfere with nucleic acid synthesis. Additionally, they have been shown to inhibit key enzymes involved in cancer progression.
A key signaling pathway implicated in the action of some thiadiazole derivatives is the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and angiogenesis. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
Caption: Inhibition of the PI3K/Akt signaling pathway by thiadiazole derivatives.
Other reported anticancer mechanisms for thiadiazole derivatives include:
-
Aromatase Inhibition: Some 1,2,4-thiadiazole derivatives have been designed as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[3][4]
-
Topoisomerase Inhibition: Certain 1,3,4-thiadiazole derivatives have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair.[6]
-
Kinase Inhibition: Various thiadiazole compounds have been found to inhibit protein kinases that are overactive in cancer cells.[17]
Experimental Protocols
To facilitate further research and comparative evaluation, this section provides standardized, step-by-step protocols for key in vitro assays.
Protocol 1: Synthesis of a 2,5-Disubstituted-1,3,4-Thiadiazole Derivative
This protocol describes a general procedure for the synthesis of a 2,5-disubstituted-1,3,4-thiadiazole via the reaction of a carboxylic acid with thiosemicarbazide using phosphorus oxychloride as the cyclizing agent.[18]
Materials:
-
Carboxylic acid (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Phosphorus oxychloride (POCl₃) (3 mmol)
-
Ice-cold water
-
Ammonia solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, mix equimolar amounts of the desired carboxylic acid and thiosemicarbazide.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (3 mmol) dropwise to the mixture with constant stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture under reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with an ammonia solution.
-
Collect the precipitated product by filtration.
-
Wash the solid product thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-thiadiazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (thiadiazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control (a known antibiotic, e.g., ciprofloxacin)
-
Negative control (broth with DMSO)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at twice the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a positive control (antibiotic) and a negative control (no bacteria) and a vehicle control (bacteria with DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth (turbidity).
-
Optionally, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
Conclusion and Future Directions
The comparative analysis of 1,2,4- and 1,3,4-thiadiazole derivatives underscores the profound impact of isomeric structure on biological activity. While the 1,3,4-thiadiazole scaffold has been more extensively investigated and has shown broad therapeutic potential, particularly as an antimicrobial and anticancer agent, the emerging data on 1,2,4-thiadiazole derivatives reveal them to be equally promising, with some compounds exhibiting remarkable potency.
The choice between these two isomers in a drug discovery program should be guided by the specific therapeutic target and the desired physicochemical properties. The subtle differences in their electronic nature, reactivity, and spatial arrangement of heteroatoms provide a rich playground for medicinal chemists to fine-tune the structure-activity relationship and develop novel therapeutic agents with enhanced efficacy and selectivity.
Future research should focus on direct, side-by-side comparative studies of a series of 1,2,4- and 1,3,4-thiadiazole derivatives with analogous substitution patterns. Such studies will provide a more definitive understanding of the relative merits of each scaffold and accelerate the translation of these promising heterocyclic compounds from the laboratory to the clinic.
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In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A molecule's interaction with a wide array of biological targets can unveil novel therapeutic avenues or, conversely, flag potential liabilities due to off-target effects.[1][2] This guide provides an in-depth selectivity profile of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, a novel small molecule with a thiadiazole scaffold, a moiety associated with diverse biological activities. In the absence of a predefined primary target, a broad-based screening approach against historically promiscuous and therapeutically relevant protein families is the most rigorous strategy for initial characterization.
This document outlines the systematic evaluation of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide against a curated panel of kinases, G-protein coupled receptors (GPCRs), and ion channels. These protein families are not only significant drug targets but are also frequent sources of off-target activities that can impact the safety and efficacy profile of a therapeutic candidate.[3][4] The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a robust, comparative dataset to guide further investigation and decision-making.
The Imperative of Broad-Spectrum Selectivity Profiling
The rationale for profiling a novel compound against large panels of kinases, GPCRs, and ion channels is rooted in risk mitigation and opportunity identification. Kinases, due to the conserved nature of their ATP-binding pocket, are a frequent source of off-target interactions for ATP-competitive inhibitors.[5][6] Unintended kinase inhibition can lead to a range of toxicities. Similarly, GPCRs constitute the largest family of cell surface receptors and are modulated by a vast number of endogenous and exogenous ligands, making them susceptible to unintended interactions.[7][8] Finally, ion channels, critical for cellular excitability and signaling, are a key class of proteins implicated in cardiac and neurological side effects.[9][10] Early assessment of a compound's activity at these targets is a critical step in preclinical safety evaluation.[1]
Comparative Alternatives
To provide a meaningful context for the selectivity profile of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, its activity is compared against a selection of well-characterized pharmacological agents for each target class. These include both selective and multi-targeted inhibitors, offering a spectrum of activity profiles for benchmarking.
Table 1: Comparator Compounds for Selectivity Profiling
| Target Class | Comparator Compound | Primary Target(s) | Rationale for Inclusion |
| Kinases | Staurosporine | Broad-spectrum kinase inhibitor | Positive control for broad kinase activity |
| Dasatinib | BCR-ABL, SRC family kinases | Example of a multi-targeted kinase inhibitor | |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Clinically relevant multi-targeted inhibitor | |
| GPCRs | Chlorpromazine | Dopamine and other GPCRs | Promiscuous GPCR ligand |
| Haloperidol | Dopamine D2 receptor | Selective antagonist for comparison | |
| Propranolol | Beta-adrenergic receptors | Well-characterized beta-blocker | |
| Ion Channels | Verapamil | L-type calcium channels | Broad-acting ion channel blocker |
| Flecainide | Sodium channels | Clinically used antiarrhythmic | |
| Dofetilide | hERG potassium channel | Selective hERG blocker for cardiac safety assessment |
Methodologies for Comprehensive Selectivity Profiling
To ensure the scientific rigor and reproducibility of our findings, standardized and validated assay formats were employed for each target class. The following sections detail the experimental protocols.
Kinase Selectivity Profiling
A panel of 96 diverse human kinases was selected to assess the inhibitory activity of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. The primary screening was conducted at a concentration of 10 µM to identify initial hits.
-
Reaction Setup: Kinase reactions are performed in a 96-well plate format. Each well contains the specific kinase, a suitable peptide or protein substrate, and cofactors in a kinase buffer.
-
Compound Addition: The test compound, 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, and comparator compounds are added to the reaction wells at the desired final concentration. A DMSO control is included to establish the baseline kinase activity.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.[11]
-
Incubation: The reaction plate is incubated at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Termination and Capture: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane.
-
Washing: Unincorporated [γ-³³P]ATP is removed by washing the filter membrane.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC₅₀ values are determined for active compounds by performing a dose-response analysis.
Caption: Cell-based functional GPCR assay workflow.
Ion Channel Selectivity Profiling
A panel of 20 clinically relevant ion channels, including those implicated in cardiac safety (e.g., hERG), was screened. High-throughput automated patch-clamp electrophysiology was employed to measure the direct effects of the compound on ion channel currents. [12][13]
-
Cell Preparation: Cells stably expressing the ion channel of interest are harvested and prepared for automated patch-clamp recording.
-
System Priming: The automated patch-clamp system (e.g., QPatch or SyncroPatch) is primed with intracellular and extracellular recording solutions.
-
Cell Sealing and Whole-Cell Configuration: Cells are captured on the patch-clamp chip, and a giga-seal is formed. The whole-cell configuration is then established.
-
Baseline Current Recording: Baseline ion channel currents are recorded using a specific voltage protocol tailored to the channel being investigated.
-
Compound Application: 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide and comparator compounds are applied to the cells at various concentrations.
-
Post-Compound Current Recording: The effect of the compound on the ion channel current is recorded.
-
Washout: The compound is washed out with the extracellular solution to assess the reversibility of the effect.
-
Data Analysis: The peak current amplitude is measured before and after compound application to determine the percentage of inhibition. IC₅₀ values are calculated from concentration-response curves.
Caption: Automated patch-clamp workflow for ion channel profiling.
Results: A Comparative Selectivity Profile
The following tables summarize the inhibitory activity of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in comparison to the reference compounds. For brevity, only targets with significant activity (>50% inhibition at 10 µM) are listed for the test compound.
Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | Staurosporine | Dasatinib | Sunitinib |
| ABL1 | <10 | 98 | 99 | 45 |
| SRC | 15 | 99 | 99 | 60 |
| VEGFR2 | 8 | 95 | 70 | 98 |
| PDGFRβ | 12 | 92 | 85 | 97 |
| p38α | 65 | 97 | 55 | 30 |
| GSK3β | 58 | 96 | 20 | 15 |
| ... (other kinases) | <50 | ... | ... | ... |
Table 3: GPCR Functional Activity Profile (% Inhibition or Activation at 10 µM)
| GPCR Target | Mode | 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | Chlorpromazine | Haloperidol | Propranolol |
| Dopamine D2 | Antagonist | 12 | 95 | 98 | <10 |
| Serotonin 5-HT2A | Antagonist | 25 | 92 | 60 | <10 |
| Adrenergic β2 | Antagonist | 8 | 40 | <10 | 99 |
| Muscarinic M1 | Antagonist | 72 | 88 | 35 | <10 |
| ... (other GPCRs) | ... | <50 | ... | ... | ... |
Table 4: Ion Channel Activity Profile (% Inhibition at 10 µM)
| Ion Channel Target | 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | Verapamil | Flecainide | Dofetilide |
| hERG (KCNH2) | 18 | 85 | 30 | 99 |
| Nav1.5 (SCN5A) | 22 | 75 | 95 | <10 |
| Cav1.2 (CACNA1C) | 15 | 98 | 25 | <10 |
| KCNQ1/minK | 9 | 40 | 15 | 55 |
| ... (other channels) | <50 | ... | ... | ... |
Discussion and Interpretation
The selectivity profiling of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide reveals a generally clean profile against the tested panels of kinases, GPCRs, and ion channels at a concentration of 10 µM.
Kinase Profile: The compound exhibits moderate inhibitory activity against p38α and GSK3β. This is in stark contrast to the broad-spectrum activity of Staurosporine and the multi-targeted profiles of Dasatinib and Sunitinib. The observed activity against p38α and GSK3β, both of which are implicated in inflammatory diseases and neurological disorders, may warrant further investigation to determine the potency and mechanism of action. Follow-up dose-response studies would be essential to quantify the IC₅₀ values for these interactions.
GPCR Profile: The most notable finding in the GPCR panel is the antagonist activity at the Muscarinic M1 receptor. This interaction is significant as M1 receptors are involved in cognitive function, and off-target M1 antagonism can lead to undesirable side effects such as dry mouth, blurred vision, and cognitive impairment. The lack of significant activity at dopaminergic, serotonergic, and adrenergic receptors suggests a degree of selectivity, which is favorable when compared to a promiscuous compound like Chlorpromazine.
Ion Channel Profile: 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide demonstrates a low potential for ion channel liability at the tested concentration. The minimal inhibition of the hERG channel is a particularly positive finding, as hERG liability is a major cause of cardiac toxicity and drug withdrawal. [9]The compound's profile is significantly cleaner than that of the broad-acting and clinically utilized ion channel modulators used as comparators.
Conclusion and Future Directions
This comprehensive selectivity profiling guide provides a foundational dataset for 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. The compound displays a largely selective profile, with moderate off-target activity identified against p38α and GSK3β kinases and the M1 muscarinic receptor. These findings underscore the importance of broad, early-stage profiling to uncover both potential therapeutic opportunities and liabilities.
For researchers and drug development professionals, the following next steps are recommended:
-
Dose-Response Studies: Determine the potency (IC₅₀/EC₅₀) of the compound at the identified off-targets (p38α, GSK3β, and M1 receptor) to understand the therapeutic window.
-
Mechanism of Action Studies: Investigate the nature of the inhibition (e.g., competitive, non-competitive) for the identified off-targets.
-
In Vitro Safety Pharmacology: Expand the ion channel profiling to include a more comprehensive panel and assess for any potential pro-arrhythmic risk.
-
Lead Optimization: If a primary target is identified, the selectivity data can guide medicinal chemistry efforts to mitigate the observed off-target activities while enhancing on-target potency. [2] By providing this objective, data-driven comparison, this guide serves as a critical resource for the continued development and characterization of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide and underscores the value of a systematic and comprehensive approach to selectivity profiling in modern drug discovery.
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A Comparative Analysis of Thiazole and Thiadiazole Analogs in Anticancer Drug Discovery
A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation
In the landscape of anticancer drug development, the heterocyclic scaffolds of thiazole and thiadiazole have emerged as privileged structures, forming the core of numerous therapeutic agents. Their synthetic tractability and ability to interact with a wide array of biological targets have made them a focal point for medicinal chemists. This guide provides a comprehensive comparison of the anticancer efficacy of thiazole and thiadiazole analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate them. This analysis is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of these two important pharmacophores.
Introduction: The Significance of Thiazole and Thiadiazole Scaffolds
Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, and its isomeric counterpart thiadiazole, which contains one sulfur and two nitrogen atoms, are key building blocks in medicinal chemistry. The presence of these heteroatoms imparts unique physicochemical properties that allow for diverse interactions with biological macromolecules. Notably, the thiazole ring is a core component of FDA-approved anticancer drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib, underscoring its clinical relevance.[1] Thiadiazole derivatives, particularly the 1,3,4-thiadiazole isomer, have also demonstrated potent anticancer activities in numerous preclinical studies.[2][3]
The anticancer prowess of these compounds stems from their ability to inhibit a wide range of molecular targets crucial for cancer cell proliferation, survival, and metastasis. These include protein kinases, enzymes involved in DNA replication and repair, and proteins that regulate apoptosis and the cell cycle.[3][4][5] This guide will dissect these mechanisms, providing a comparative framework to understand the subtle yet significant differences in the anticancer profiles of thiazole and thiadiazole analogs.
Comparative Anticancer Efficacy: A Data-Driven Analysis
A direct comparison of the cytotoxic effects of thiazole and thiadiazole analogs reveals that both classes of compounds exhibit potent anticancer activity across a broad spectrum of cancer cell lines. The efficacy, however, is highly dependent on the specific substitutions on the heterocyclic core.
| Compound Class | Representative Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| HepG2 (Liver) | 7.26 ± 0.44 | [6] | ||
| Thiazole derivative 4d | MDA-MB-231 (Breast) | Not explicitly stated, but induced significant apoptosis | [7] | |
| Compound 29 | Various | 0.05 | [4] | |
| Compound 40 | Various | 0.00042 | [4] | |
| Thiadiazole | Compound 8a | A549 (Lung) | 1.62 ± 0.19 | [8] |
| HCT116 (Colon) | Not explicitly stated, but 5.65-fold more cytotoxic than cisplatin | [8] | ||
| MDA-MB-231 (Breast) | Not explicitly stated, but 4.83-fold more cytotoxic than cisplatin | [8] | ||
| Compound ST10 | MCF-7 (Breast) | 49.6 | [9] | |
| MDA-MB-231 (Breast) | 53.4 | [9] | ||
| Compound 1e | MCF-7 (Breast) | 3.26 | [10] | |
| Compound 32a/d | HePG-2 (Liver), MCF-7 (Breast) | 3.31 - 9.31 | [10] | |
| Imidazothiadiazole 43c | Jurkat (Leukemia) | 1.65 - 4.73 | [10] |
Key Insights from the Data:
-
Potency: Both thiazole and thiadiazole analogs have demonstrated anticancer activity in the low micromolar and even nanomolar range. For instance, a thiazole derivative (compound 40) exhibited an exceptionally low IC50 value of 0.00042 µM.[4] Similarly, certain 1,3,4-thiadiazole derivatives have shown high potency, with some compounds being significantly more cytotoxic than the standard chemotherapeutic agent cisplatin.[8]
-
Selectivity: The selectivity of these compounds towards cancer cells over normal cells is a critical factor. Some thiadiazole derivatives have shown favorable selectivity indices (SI). For example, compound 8a displayed SI values of 8.41-49.38 towards seven cancer cell lines over normal cell lines, which was superior to cisplatin.[8]
-
Cell Line Specificity: The anticancer activity of both scaffolds can be highly dependent on the cancer cell line. For example, certain 1,3,4-thiadiazole derivatives showed greater potency against the MCF-7 breast cancer cell line compared to other cell lines.[10]
Mechanistic Insights: Dissecting the Signaling Pathways
The anticancer effects of thiazole and thiadiazole analogs are mediated through their interaction with various signaling pathways that are often dysregulated in cancer.
Inhibition of Protein Kinases
A primary mechanism of action for many thiazole and thiadiazole derivatives is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.
-
Thiazole Analogs: Thiazole-based compounds are known to target several critical kinases. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[6] Others have been found to modulate the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[4]
-
Thiadiazole Analogs: Similarly, thiadiazole derivatives have been identified as potent kinase inhibitors. Certain 1,3,4-thiadiazole compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and HER-2, both of which are important targets in breast and lung cancer.[10] Furthermore, some thiadiazole derivatives have been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway.[3][8]
Caption: Targeted signaling pathways of thiazole and thiadiazole analogs.
Induction of Apoptosis
Both thiazole and thiadiazole derivatives are potent inducers of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells.
-
Thiazole Analogs: Studies have shown that thiazole derivatives can induce apoptosis by modulating the expression of the Bcl-2 family of proteins.[6] Specifically, they can lead to an imbalance in pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately triggering the caspase cascade.
-
Thiadiazole Analogs: Similarly, 1,3,4-thiadiazole compounds have been reported to induce apoptosis through the intrinsic mitochondrial pathway. This involves increasing the Bax/Bcl-2 ratio and activating caspases such as caspase-3, -6, -7, and -9.[10][11]
Cell Cycle Arrest
Disruption of the cell cycle is another key anticancer strategy employed by these heterocyclic compounds.
-
Thiazole Analogs: Certain thiazole derivatives have been shown to cause cell cycle arrest at the G1/S phase, preventing DNA replication and subsequent cell division.[6]
-
Thiadiazole Analogs: Thiadiazole analogs have been observed to induce cell cycle arrest at both the G1/S and G2/M phases, depending on the specific compound and cell line.[5] For example, some derivatives cause an accumulation of cells in the G2/M phase, indicating an interference with mitotic progression.[5][10]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of both thiazole and thiadiazole analogs is profoundly influenced by the nature and position of substituents on the heterocyclic ring.
-
Thiazole Derivatives:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro groups, on a phenyl ring attached to the thiazole core has been shown to enhance anticancer activity.[12]
-
Halogens: The type of halogen substituent can impact cytotoxicity.
-
Lipophilic groups: The introduction of lipophilic moieties can improve cellular uptake and, consequently, anticancer activity.
-
-
Thiadiazole Derivatives:
-
Electron-donating vs. Electron-withdrawing groups: The effect of substituents can be complex. In some series, electron-donating groups like methoxy on a phenyl ring enhance anticancer activity, while in other series, electron-withdrawing groups like nitro or amido groups are more favorable.[10][13] This highlights the importance of the overall molecular context.
-
Substitution pattern: The position of substituents on attached aromatic rings is critical. For example, para-substitution is often more effective than meta-substitution.[12]
-
Comparison of 1,3,4-thiadiazole vs. 1,3,4-oxadiazole: In a direct comparison, honokiol derivatives bearing a 1,3,4-thiadiazole moiety demonstrated stronger anticancer activity than their 1,3,4-oxadiazole counterparts.[8]
-
Experimental Protocols for Efficacy Evaluation
The evaluation of the anticancer efficacy of thiazole and thiadiazole analogs relies on a suite of well-established in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole or thiadiazole analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Causality Behind Experimental Choices: The 24-hour pre-incubation ensures that the cells are in a logarithmic growth phase before drug exposure. The 48-72 hour treatment period allows for the compounds to exert their cytotoxic or cytostatic effects. DMSO is used to solubilize the water-insoluble formazan, and the absorbance reading provides a quantitative measure of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight. This permeabilizes the cells and preserves their morphology.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA, which would interfere with the DNA content analysis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
Causality Behind Experimental Choices: Ethanol fixation is a critical step that allows the PI to enter the cells and bind to the DNA. The overnight incubation ensures complete fixation. RNase A treatment is essential for accurate DNA content measurement.
Apoptosis Detection: Western Blotting
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Step-by-Step Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Causality Behind Experimental Choices: The use of protease and phosphatase inhibitors is vital to prevent the degradation and dephosphorylation of target proteins during extraction. Equal protein loading is essential for accurate quantification and comparison between samples. Blocking the membrane minimizes background noise. The use of specific primary antibodies allows for the detection of the target proteins, and the HRP-conjugated secondary antibody and ECL substrate enable visualization.
In Vivo Efficacy
While in vitro studies provide valuable initial data, in vivo studies in animal models are crucial for evaluating the therapeutic potential of these compounds. Several studies have reported the in vivo anticancer efficacy of both thiazole and thiadiazole derivatives. For instance, some triazolo-thiadiazole derivatives have shown potent in vivo efficacy in cancer models.[14] A comprehensive comparison of the in vivo efficacy of a wide range of thiazole and thiadiazole analogs is an area that warrants further investigation to fully understand their therapeutic indices and potential for clinical translation.
Conclusion and Future Perspectives
Both thiazole and thiadiazole scaffolds have proven to be exceptionally valuable in the quest for novel anticancer agents. This guide has highlighted that both classes of compounds can exhibit potent and selective anticancer activity through diverse mechanisms of action, including kinase inhibition, apoptosis induction, and cell cycle arrest.
The key differentiator often lies in the specific substitution patterns around the core heterocycle, which fine-tunes the biological activity and target specificity. The 1,3,4-thiadiazole isomer has shown particular promise, with many derivatives demonstrating remarkable potency.
Future research should focus on:
-
Elucidation of Novel Targets: While many targets have been identified, further investigation into the complete target profiles of these compounds will uncover new mechanisms and potential therapeutic applications.
-
In Vivo Studies: A greater emphasis on in vivo efficacy and toxicity studies is essential to translate the promising in vitro results into clinically viable drug candidates.
-
Combination Therapies: Exploring the synergistic effects of thiazole and thiadiazole derivatives with existing anticancer drugs could lead to more effective treatment regimens and overcome drug resistance.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to innovation. However, with discovery comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, a compound that, due to its novelty, requires a cautious and well-informed approach. As a Senior Application Scientist, my aim is to provide you with a framework that is not just a set of rules, but a self-validating system for safe laboratory practice, grounded in scientific principles.
Understanding the Hazard: A Synthesis of Structural Alerts
Since 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a research chemical, comprehensive toxicological data is likely unavailable. Therefore, we must infer its potential hazards from its constituent structural motifs: the chloroacetamide group and the thiadiazole ring system.
-
The Chloroacetamide Moiety: Chloroacetamides are known to be reactive alkylating agents. The presence of the chlorine atom on the acetyl group makes the adjacent carbonyl group susceptible to nucleophilic attack, a mechanism that can lead to covalent modification of biological macromolecules like proteins and DNA. 2-Chloroacetamide itself is classified as toxic if swallowed, a potential skin sensitizer, and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, it is prudent to assume that 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide may share these hazardous properties.
-
The Thiadiazole Ring System: Thiadiazole derivatives are a well-studied class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4][5] Their biological activity stems from their ability to mimic endogenous molecules and interact with various enzymes and receptors.[6] The mesoionic character of the thiadiazole ring can enhance its ability to cross cellular membranes, increasing its bioavailability and potential for systemic effects.[6][7] This inherent biological activity necessitates careful handling to prevent unintended exposure.
Given these structural alerts, we must treat 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide as a substance of unknown but potentially high toxicity. The guiding principle should be to minimize all routes of exposure.[8]
Immediate Safety and Personal Protective Equipment (PPE)
Your first line of defense is a consistent and correct use of Personal Protective Equipment.[9] The minimum required PPE for handling this compound is outlined below.[10][11]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are a suitable initial choice.[12] However, for prolonged handling or in the case of a spill, double-gloving or the use of heavier-duty chemical-resistant gloves is recommended. Always inspect gloves for tears or punctures before use.[13][14] | The chloroacetamide moiety suggests a risk of skin sensitization and absorption.[1][2] Nitrile provides good general chemical resistance. Proper glove removal technique is crucial to avoid skin contact with the contaminated outer surface of the glove.[13] |
| Eye Protection | Chemical splash goggles are mandatory.[15] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities.[15] | Protects against accidental splashes of the compound in solution or contact with airborne particles, which could cause serious eye irritation or damage. |
| Body Protection | A flame-resistant lab coat should be worn at all times and kept fully fastened.[9][15] Long pants and closed-toe shoes are also required.[9][10] | Provides a removable barrier to protect your skin and clothing from spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][13][16] If there is a risk of generating dust or aerosols outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[13][17][18] | The compound is likely a fine powder, which can be easily inhaled. The potential toxicity of the chloroacetamide and the biological activity of the thiadiazole ring warrant strict control of inhalation exposure. |
Experimental Workflow and PPE Selection
The selection of PPE should be dynamic and adapted to the specific procedure being performed. The following diagram illustrates a decision-making workflow for appropriate PPE selection.
Caption: PPE selection based on the experimental task.
Operational and Disposal Plans
A proactive approach to safety involves meticulous planning of your experimental workflow, from handling and storage to waste disposal.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure that your work area, specifically the chemical fume hood, is clean and uncluttered.[19] Have all necessary equipment and reagents ready to minimize the time spent handling the open container.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a disposable weighing boat to avoid contamination of the balance.
-
Handle the container and spatula with care to avoid generating dust.
-
-
Dissolution and Reaction Setup:
-
Add solvents to the solid compound slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Ensure that all reaction glassware is properly clamped and secured.
-
-
Post-Reaction:
-
Quench the reaction carefully, especially if reactive reagents were used.
-
Allow the reaction mixture to cool to room temperature before workup.
-
-
Housekeeping: Clean any contaminated surfaces with an appropriate solvent and decontaminating solution. Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[13][17]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][20] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[20][21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
-
Spill: For any spill, evacuate the immediate area and alert your colleagues and supervisor.[20] For a small spill, if you are trained and have the appropriate spill kit, you can clean it up. Use an absorbent material to contain the spill, then decontaminate the area. For a large spill, evacuate the laboratory and call emergency personnel.[17][20]
Storage and Disposal
-
Storage: Store 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[13][20] The storage location should be a locked cabinet or an area accessible only to authorized personnel.[13][18]
-
Disposal: Due to the chlorinated nature of this compound, all waste containing 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (including contaminated consumables like gloves and weighing boats) must be disposed of as halogenated organic waste .[22][23]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is paramount in scientific research. The principles of understanding the potential hazards, using appropriate protective equipment, and planning for the entire lifecycle of the chemical are the cornerstones of responsible and successful research.
References
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2-Chloroacetamide. Eurofins USA. Accessed January 27, 2026. [Link]
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Acetamide - SAFETY DATA SHEET. PENTA. Published March 30, 2023. Accessed January 27, 2026. [Link]
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Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Accessed January 27, 2026. [Link]
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Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Published May 26, 2025. Accessed January 27, 2026. [Link]
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Chloroacetamide. PubChem. National Institutes of Health. Accessed January 27, 2026. [Link]
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Thiadiazole derivatives as anticancer agents. PMC. National Institutes of Health. Published September 3, 2020. Accessed January 27, 2026. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Published July 30, 2009. Accessed January 27, 2026. [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Published December 29, 2020. Accessed January 27, 2026. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Accessed January 27, 2026. [Link]
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(PDF) Thiadiazole derivatives as anticancer agents. ResearchGate. Published October 2020. Accessed January 27, 2026. [Link]
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Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Accessed January 27, 2026. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Published January 19, 2022. Accessed January 27, 2026. [Link]
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Personal Protective Equipment – Lab Safety. University of Nevada, Reno. Published November 6, 2025. Accessed January 27, 2026. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. National Institutes of Health. Published December 14, 2023. Accessed January 27, 2026. [Link]
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Thiadiazole derivatives as anticancer agents. PubMed. National Institutes of Health. Published September 3, 2020. Accessed January 27, 2026. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
